Sargachromanol D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
856414-53-4 |
|---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4R,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol |
InChI |
InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1 |
InChI Key |
YIWOAJFKIIOXPS-RYZLOPLISA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@@H](C=C(C)C)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Sargachromanol Enigma: A Technical Guide to the Putative Biosynthetic Pathway in Brown Algae
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Sargachromanols, a class of meroterpenoids unique to brown algae of the genus Sargassum, have garnered significant attention for their potent anti-inflammatory, antioxidant, and neuroprotective properties. Despite their therapeutic potential, the precise biosynthetic pathway responsible for their production in brown algae remains largely unelucidated. This technical guide synthesizes the current understanding of sargachromanol biosynthesis by proposing a putative pathway grounded in the well-established biosynthesis of tocochromanols (vitamin E) in other photosynthetic organisms. Drawing upon genomic and transcriptomic data from Sargassum species, this document outlines the likely enzymatic steps, precursor molecules, and candidate genes involved. Furthermore, it compiles quantitative data on sargachromanol bioactivity and provides detailed experimental protocols for their extraction, isolation, and analysis to facilitate further research and drug development efforts.
Introduction
Brown algae of the genus Sargassum are a rich source of structurally diverse and biologically active secondary metabolites. Among these, sargachromanols, which are characterized by a chromanol ring and a terpenoid side chain, stand out for their significant therapeutic potential. These compounds are structurally analogous to tocochromanols (vitamin E), which are known for their antioxidant properties. The structural similarity strongly suggests a shared evolutionary origin and a related biosynthetic pathway.
This guide provides a comprehensive overview of the proposed biosynthetic route to sargachromanols. While the complete pathway in brown algae has not been experimentally verified, a robust putative pathway can be constructed based on our knowledge of tocochromanol synthesis in plants and cyanobacteria. This document aims to serve as a foundational resource for researchers seeking to unravel the specifics of sargachromanol biosynthesis and to harness these compounds for therapeutic applications.
A Putative Biosynthetic Pathway for Sargachromanols
The biosynthesis of sargachromanols is hypothesized to be a multi-step process that converges two major metabolic pathways: the Shikimate Pathway for the synthesis of the aromatic chromanol head group, and the Methylerythritol Phosphate (MEP) Pathway for the formation of the terpenoid tail.
Synthesis of the Aromatic Precursor: Homogentisate (HGA)
The chromanol ring of sargachromanols is likely derived from L-tyrosine, an aromatic amino acid produced via the shikimate pathway. The key intermediate for the aromatic head is homogentisate (HGA).
-
Shikimate Pathway: This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate, into chorismate.[1]
-
Chorismate to L-Tyrosine: Chorismate serves as a branch point for the synthesis of the three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.
-
L-Tyrosine to p-Hydroxyphenylpyruvate (HPP): L-tyrosine is converted to HPP.
-
HPP to Homogentisate (HGA): The enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPP to HGA.[2][3] This is a critical step in the biosynthesis of all tocochromanols and, by extension, sargachromanols.
Synthesis of the Terpenoid Precursor
The terpenoid side chain of sargachromanols is likely derived from the MEP pathway, which is active in the plastids of algae and plants and produces the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][5]
-
IPP and DMAPP Synthesis: The MEP pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate.
-
Chain Elongation: IPP and DMAPP are sequentially condensed by prenyltransferases to form longer-chain isoprenoid pyrophosphates. For sargachromanols, which often have a C20 side chain, the likely precursor is geranylgeranyl pyrophosphate (GGPP) , formed from one molecule of DMAPP and three molecules of IPP.[6]
Core Pathway: Assembly of the Sargachromanol Skeleton
The core of the putative sargachromanol biosynthetic pathway involves the condensation of HGA and the terpenoid precursor, followed by a cyclization reaction to form the characteristic chromanol ring. This process is analogous to the biosynthesis of tocopherols.
-
Condensation: Homogentisate phytyltransferase (HPT) , or a similar prenyltransferase, is proposed to catalyze the condensation of HGA with the terpenoid precursor (e.g., GGPP).[2][7] This reaction forms a prenylated quinol intermediate.
-
Cyclization: A tocopherol cyclase (TC) -like enzyme is hypothesized to catalyze the cyclization of the prenylated quinol intermediate to form the chromanol ring, the core structure of sargachromanols.[8]
-
Modifications: The diversity of sargachromanol structures found in nature arises from subsequent modifications, such as methylations, hydroxylations, and further cyclizations of the terpenoid tail, which are likely catalyzed by a suite of tailoring enzymes like methyltransferases and cytochrome P450 monooxygenases.
Below is a DOT script for the putative biosynthetic pathway of sargachromanols.
Caption: Putative biosynthetic pathway of sargachromanols in brown algae.
Quantitative Data on Sargachromanol Bioactivity
The following tables summarize key quantitative data from the literature regarding the anti-inflammatory effects of sargachromanols.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| Sargachromenol (SC) | 62.5 µg/mL | ~60% | [9] |
| Sargachromanol G (SG) | 40 µM | ~70% | [10][11] |
| Sargachromanol E | Not specified | Potent inhibitor | [8] |
Table 2: IC₅₀ Values for Anti-inflammatory and Other Bioactivities
| Compound | Activity | Cell Line / Assay | IC₅₀ Value | Reference |
| Sargachromanol I | Anti-neuroinflammatory | BV-2 cells (NO production) | 15.1 µM | [12] |
| Sargachromanol G (SG) | Anti-inflammatory | RAW 264.7 cells (NO production) | ~20 µM | [10][11] |
| Sargachromanol D | Na+/K+ ATPase inhibition | Porcine cerebral cortex | Potent inhibitor | |
| Sargachromanol F | Na+/K+ ATPase inhibition | Porcine cerebral cortex | Potent inhibitor |
Experimental Protocols
This section details common methodologies for the extraction, isolation, and analysis of sargachromanols, as well as a typical workflow for assessing their anti-inflammatory activity.
Extraction and Isolation of Sargachromanols
The following protocol is a generalized procedure based on methods described in the literature.[8][9]
-
Harvesting and Preparation: Collect fresh Sargassum spp. and wash with fresh water to remove salt and epiphytes. Air-dry the seaweed in the shade and then grind it into a fine powder.
-
Crude Extraction: Extract the powdered algae with 70% ethanol at room temperature with agitation. Repeat the extraction process three times. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Solvent Partitioning: Dissolve the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sargachromanols are typically enriched in the less polar fractions (n-hexane and ethyl acetate).
-
Chromatographic Purification:
-
Column Chromatography: Subject the bioactive fraction (e.g., n-hexane fraction) to open column chromatography on a silica gel or ODS (octadecylsilane) column. Elute with a gradient of n-hexane and ethyl acetate.
-
Preparative HPLC: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Centrifugal Partition Chromatography (CPC): For larger scale purification, CPC can be employed with a suitable biphasic solvent system (e.g., n-hexane:EtOAc:MeOH:water).[8]
-
-
Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Below is a DOT script for a typical extraction and isolation workflow.
Caption: General workflow for the extraction and isolation of sargachromanols.
In Vitro Anti-inflammatory Assay (NO Production)
This protocol is based on studies investigating the anti-inflammatory effects of sargachromanols in RAW 264.7 macrophage cells.[9][10][11]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound (e.g., sargachromanol) for 24 hours. Assess cell viability using the MTT assay to determine non-cytotoxic concentrations.
-
NO Production Assay: Seed cells in a 96-well plate. Pre-treat the cells with non-cytotoxic concentrations of the sargachromanol for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent. Measure the absorbance at 540 nm. The nitrite concentration, an indicator of NO production, is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated control.
Signaling Pathways Modulated by Sargachromanols
Sargachromanols exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that they can suppress the activation of the NF-κB and MAPK pathways.[9][10][11]
-
MAPK Pathway: Sargachromanols have been shown to inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK, in LPS-stimulated macrophages.[9][10]
-
NF-κB Pathway: By inhibiting the MAPK pathway, sargachromanols can prevent the phosphorylation and degradation of IκB-α. This keeps the transcription factor NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (TNF-α, IL-6, IL-1β).[9][10][11]
Below is a DOT script illustrating the inhibitory effect of sargachromanols on these inflammatory signaling pathways.
Caption: Inhibition of MAPK and NF-κB signaling by sargachromanols.
Future Research and Conclusion
The biosynthesis of sargachromanols in brown algae presents an exciting and largely unexplored area of research. While the putative pathway outlined in this guide provides a strong foundation, significant work is needed for its experimental validation. Key future research directions include:
-
Genomic and Transcriptomic Mining: In-depth analysis of Sargassum genomes and transcriptomes to identify and characterize candidate genes homologous to HPPD, HPT, TC, and various methyltransferases.
-
Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their role in the pathway.
-
Metabolic Engineering: Genetic manipulation of Sargassum or a model algal system to modulate sargachromanol production, which would not only confirm the pathway but also could lead to enhanced yields for drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. secoora.org [secoora.org]
- 5. mdpi.com [mdpi.com]
- 6. List of sequenced algae genomes - Wikipedia [en.wikipedia.org]
- 7. First Draft Genome Assembly of the Seaweed Sargassum fusiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phaeoexplorer: home [phaeoexplorer.sb-roscoff.fr]
- 9. p-hydroxyphenylpyruvate dioxygenase hppd: Topics by Science.gov [science.gov]
- 10. Frontiers | Comparative transcriptome analysis reveals the molecular mechanism of heat-tolerance in Neopyropia yezoensis induced by Sargassum horneri extract [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Complete organellar genomes of six Sargassum species and development of species-specific markers - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Stereochemical Landscape of Sargachromanol D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sargachromanol D, a meroterpenoid derived from the brown algae of the genus Sargassum, represents a class of marine natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound and its close analogs. Detailed experimental methodologies for the isolation and biological evaluation of sargachromanols are presented, alongside a summary of key quantitative data. Furthermore, this guide visualizes the signaling pathways modulated by this class of compounds, offering insights for future drug discovery and development endeavors.
Chemical Structure and Stereochemistry
This compound is a complex meroterpenoid characterized by a chromanol core linked to a C15 isoprenoid side chain. Its molecular formula is C₂₇H₄₀O₄, with a molecular weight of 428.61 g/mol .[1] The absolute stereochemistry of this compound has been determined, as indicated by its unique InChI string: InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1.[1]
The structure features a chromanol ring system, which is a bicyclic ether, and a long lipophilic side chain with multiple stereocenters and double bonds. The precise spatial arrangement of these functional groups is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₀O₄ | [1] |
| Molecular Weight | 428.61 g/mol | [1] |
| Stereochemistry | Absolute | [1] |
Spectroscopic Data
The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While the specific spectral data for this compound is located within the primary literature (Jang, K. H., et al. J. Nat. Prod.2005 , 68, 716–723), this section outlines the expected spectroscopic characteristics based on its structure and data from closely related analogs.[2]
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic Protons | 6.0 - 7.5 | 110 - 150 |
| Olefinic Protons | 5.0 - 6.0 | 120 - 140 |
| Carbinolic Protons | 3.5 - 4.5 | 60 - 80 |
| Methylene/Methine Protons | 1.0 - 2.5 | 20 - 50 |
| Methyl Protons | 0.8 - 2.0 | 10 - 25 |
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the connectivity of the chromanol core and the isoprenoid side chain.
Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad peak around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic ring and olefinic groups (around 1500-1650 cm⁻¹).
Experimental Protocols
Isolation and Purification of Sargachromanols
The following is a general protocol for the isolation of sargachromanols from Sargassum species, based on methodologies reported for related compounds.[2]
Experimental Workflow for Sargachromanol Isolation
References
Sargachromanol D: A Marine-Derived Meroterpenoid from Sargassum siliquastrum
A Technical Guide on its Natural Source, Isolation, and Biological Activity for Researchers and Drug Development Professionals
Introduction
Sargachromanol D is a bioactive meroterpenoid that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its natural source, marine origin, experimental protocols for its isolation, and its pharmacological activities, with a focus on its anti-inflammatory and antihypertensive properties. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Natural Source and Marine Origin
This compound is a natural product isolated from marine brown algae.
Primary Natural Source: The principal source of this compound is the brown seaweed Sargassum siliquastrum.[1][2][3] This species is part of the genus Sargassum, which is widely distributed in tropical and subtropical regions.[3] Sargassum species are known to produce a diverse array of bioactive compounds, including other sargachromanols (A-P), phlorotannins, and fucoidans.[2][3]
Marine Environment: Sargassum siliquastrum is typically found in the coastal waters of regions like Korea and other parts of Southeast Asia.[4] The unique marine environment contributes to the biosynthesis of these complex secondary metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound and related compounds.
Table 1: Antihypertensive and Vasodilatory Activity of this compound
| Parameter | Value | Species/Model | Reference |
| Vasodilatory Effect | |||
| EC50 (K+-induced contraction) | 1.62 ± 0.63 µM | Rabbit basilar artery | [5] |
| EC50 (Endothelin-1-induced contraction) | 9.8 ± 0.6 µM | Rabbit basilar artery | [5] |
| Antihypertensive Effect | |||
| Oral Dose | 80 mg/kg | Spontaneously Hypertensive Rats (SHRs) | [5] |
| Effect | Lowered blood pressure 2 hours post-administration, maintained for 24 hours | Spontaneously Hypertensive Rats (SHRs) | [5] |
Table 2: Anti-inflammatory Activity of Sargachromanols from Sargassum siliquastrum
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | IC50 (PGE2 formation) | 15 µM | Not specified | [6] |
| Sargachromanol G | Inhibition of NO production | Dose-dependent | RAW 264.7 macrophages | [4] |
| Sargachromanol G | Inhibition of PGE2 production | Dose-dependent | RAW 264.7 macrophages | [4] |
| Sargachromanol G | Inhibition of TNF-α, IL-1β, IL-6 | Dose-dependent | RAW 264.7 macrophages | [4] |
Experimental Protocols
The following are detailed methodologies for the collection of the marine source and the extraction and isolation of sargachromanols, based on established protocols for Sargassum siliquastrum.
Collection and Preparation of Sargassum siliquastrum
-
Collection: The marine alga Sargassum siliquastrum is collected from its natural coastal habitat.[4]
-
Cleaning: The collected samples are thoroughly washed three times with tap water to remove salt, sand, and any epiphytes attached to the surface. This is followed by a rinse with fresh water.[4]
-
Drying: The cleaned seaweed is then lyophilized (freeze-dried) to remove water content.[4]
-
Homogenization: The dried samples are homogenized into a fine powder using a grinder.[4] The powdered alga can be stored at -20°C until extraction.[7]
Extraction and Isolation of this compound
This protocol is a representative procedure based on the successful isolation of sargachromanols from Sargassum siliquastrum.[4][8]
-
Extraction:
-
Solvent Partitioning:
-
The crude MeOH extract is suspended in water and then partitioned sequentially with organic solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
Centrifugal Partition Chromatography (CPC): The chloroform (CHCl3) fraction, which is likely to contain sargachromanols, can be subjected to preparative CPC. A suitable two-phase solvent system, for example, n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v), can be used for separation.[8]
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from CPC containing the compound of interest are further purified using activity-guided reversed-phase HPLC. A C18 column is typically used with a gradient elution system of methanol and water.
-
-
Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.
-
Signaling Pathways and Mechanisms of Action
Antihypertensive and Vasodilatory Action
This compound exhibits its antihypertensive effects through a dual mechanism involving the blockade of L-type Ca2+ channels and antagonism of endothelin A/B2 receptors.[5] This dual action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
Caption: Antihypertensive mechanism of this compound.
Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1] This is achieved through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][4]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound from its natural source.
Caption: Workflow for this compound isolation.
Conclusion
This compound, a meroterpenoid derived from the marine brown alga Sargassum siliquastrum, demonstrates significant potential as a therapeutic agent, particularly in the management of hypertension and inflammatory conditions. This guide has provided a comprehensive overview of its natural origin, detailed experimental protocols for its extraction and isolation, and an analysis of its mechanisms of action. Further research into the specific yields, optimization of purification protocols, and in-depth clinical evaluation is warranted to fully explore the therapeutic applications of this promising marine natural product.
References
- 1. Sargassum Seaweed as a Source of Anti-Inflammatory Substances and the Potential Insight of the Tropical Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and natural products diversity of the brown algae genus Sargassum - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03576A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol Extract of Sargassum siliquastrum Inhibits Lipopolysaccharide-Induced Nitric Oxide Generation by Downregulating the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Sargachromanol D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sargachromanol D is a bioactive meroterpenoid belonging to the chromanol class of compounds, isolated from the brown algae of the genus Sargassum. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While significant research has been conducted on its qualitative biological effects, particularly its anti-inflammatory and antihypertensive properties, specific quantitative data on its physical and spectral properties, as well as detailed experimental protocols, remain limited in publicly accessible literature.
Chemical and Physical Properties
This compound is a complex organic molecule with a chromanol core and a long terpenoid side chain. While detailed experimental data on its physical properties are not widely published, its fundamental chemical identifiers have been established.
Chemical Structure and Identifiers
The chemical structure of this compound is defined by its molecular formula, C₂₇H₄₀O₄, and a molecular weight of 428.61 g/mol .[1]
| Identifier | Value |
| Molecular Formula | C₂₇H₄₀O₄ |
| Molecular Weight | 428.61 g/mol [1] |
| SMILES | CC(=C--INVALID-LINK--CCc2cc(cc(C)c2O1)O)/C)/C)O">C@HO)C |
| InChI | InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1 |
| InChIKey | YIWOAJFKIIOXPS-RYZLOPLISA-N |
Physical Properties
Spectral Data
Detailed ¹H and ¹³C NMR, as well as mass spectrometry data for this compound, are not available in the public domain. The structural elucidation of sargachromanols is typically achieved through a combination of these spectroscopic techniques. For illustrative purposes, the general approach for characterizing such compounds is described in the experimental protocols section.
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory and antihypertensive properties.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the production of pro-inflammatory cytokines. While the precise IC₅₀ values for these effects are not published, the mechanism involves the downstream regulation of inflammatory mediators.
Caption: Dual antihypertensive mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly available. The following sections outline generalized methodologies based on studies of related sargachromanols and standard pharmacological assays.
Isolation and Purification
This compound is naturally found in brown algae of the genus Sargassum. A general workflow for its extraction and isolation would likely involve the following steps.
Caption: Generalized workflow for the isolation of this compound.
Anti-inflammatory Assays
The anti-inflammatory activity of this compound can be assessed using various in vitro cell-based assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Macrophage cells are cultured and then pre-treated with varying concentrations of this compound before being stimulated with LPS.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Western Blot Analysis: The expression levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) are determined by Western blotting to confirm the mechanism of action.
Antihypertensive Assays
The antihypertensive properties of this compound can be evaluated through the following in vitro assays:
-
L-type Calcium Channel Blocking Assay:
-
Method: Patch-clamp electrophysiology on vascular smooth muscle cells or a high-throughput fluorescent assay using calcium-sensitive dyes.
-
Procedure: Cells are incubated with a calcium-sensitive fluorescent dye. The influx of calcium upon depolarization (e.g., with high potassium concentration) is measured in the presence and absence of this compound. A reduction in the fluorescent signal indicates a blockade of calcium channels.
-
-
Endothelin Receptor Antagonism Assay:
-
Method: Radioligand binding assay or a functional bioassay using isolated vascular tissues.
-
Procedure (Binding Assay): Cell membranes expressing ETA/B₂ receptors are incubated with a radiolabeled endothelin-1 analog and varying concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity and antagonistic activity.
-
Procedure (Functional Assay): Isolated arterial rings are mounted in an organ bath, and contraction in response to endothelin-1 is measured. The ability of this compound to inhibit this contraction is quantified.
-
Conclusion
This compound is a promising marine natural product with well-documented anti-inflammatory and antihypertensive activities. Its mechanisms of action, involving the inhibition of the NF-κB pathway and a dual blockade of L-type calcium channels and endothelin receptors, make it an attractive candidate for further drug development. However, a notable gap exists in the literature regarding its detailed physicochemical properties, spectral data, and standardized experimental protocols. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
In Silico Modeling of Sargachromanol D Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction
Sargachromanol D is a chromanol derivative isolated from marine brown algae of the Sargassum genus. This natural compound has garnered significant interest in the scientific community due to its diverse and potent biological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anticancer agent. The exploration of these bioactivities through in silico modeling offers a powerful, cost-effective, and time-efficient approach to elucidate its mechanisms of action, identify potential molecular targets, and predict its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on in silico modeling techniques, detailed experimental protocols for its evaluation, and a summary of quantitative data.
Anti-inflammatory Activity
This compound and its related compounds have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
In Silico Modeling of Anti-inflammatory Targets
While specific molecular docking studies of this compound with key inflammatory targets such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are not yet extensively published, computational approaches can be employed to predict its binding affinity and interaction with these proteins. The general methodology for such an in silico analysis is outlined below.
Molecular Docking Protocol:
-
Protein and Ligand Preparation: The three-dimensional structures of target proteins (e.g., COX-2, TNF-α, IL-6) are retrieved from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of this compound is generated and optimized using computational chemistry software.
-
Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program samples different conformations and orientations of this compound within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy. The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Key Signaling Pathways
In vitro studies on related sargachromanols, such as Sargachromanol G, have demonstrated that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4]
NF-κB Signaling Pathway: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and COX-2.[1][2][3][4] Sargachromanols have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[2][3][4]
MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS. These kinases, in turn, can activate transcription factors that promote the expression of inflammatory mediators. Sargachromanols have been observed to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[2][3][4]
Antioxidant Activity
This compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and activate endogenous antioxidant defense mechanisms.
In Silico Modeling of Antioxidant Mechanisms
In silico studies using Density Functional Theory (DFT) have been employed to investigate the antioxidant mechanism of sargachromanol.[5] These studies analyze the electronic properties of the molecule to predict its reactivity as a free radical scavenger. Key parameters calculated include bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). The results of these theoretical calculations suggest that the hydrogen atom transfer (HAT) mechanism is a favored pathway for the antioxidant activity of sargachromanol in non-polar environments.[5]
Key Signaling Pathways
The antioxidant effects of sargachromanols are also mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like sargachromanols, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression.
Neuroprotective Activity
Sargachromanols have emerged as promising candidates for the development of neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's disease.
In Silico Modeling of Neuroprotective Targets
Molecular docking studies have been conducted on sargachromanols to explore their interactions with key enzymes implicated in Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition: A study on Sargachromanol I and G, compounds closely related to this compound, revealed their potent inhibitory activity against AChE.[6] Molecular docking simulations suggested that Sargachromanol I has a high binding affinity for AChE.[6] The docking analysis indicated that these compounds interact with key amino acid residues in the active site of the enzyme.[6]
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: Meroterpenoids from Sargassum have also been shown to inhibit BACE1, another key enzyme in the pathogenesis of Alzheimer's disease.[7] While a specific docking study for this compound against BACE1 is not available, its structural similarity to other inhibitory meroterpenoids suggests it may also bind to and inhibit this enzyme.
Quantitative Data for Neuroprotective Activity
| Compound | Target | IC50 (µM) | Binding Energy (kcal/mol) | Interacting Residues |
| Sargachromanol I | AChE | 0.79[6] | -8.6[6] | Trp81[6] |
| Sargachromanol G | AChE | 1.81[6] | -7.9[6] | Ser119[6] |
Mechanism of Neuroprotection
The neuroprotective effects of sargachromanols are believed to be multi-faceted, involving the inhibition of acetylcholinesterase, which increases the levels of the neurotransmitter acetylcholine in the brain, and the potential inhibition of BACE1, which would reduce the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients.[6][7][8]
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
In Silico Modeling of Anticancer Targets
To understand the molecular basis of its anticancer activity, in silico docking studies can be performed against key proteins involved in cancer cell survival and apoptosis, such as the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.
Targeting Bcl-2 Family Proteins: Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Small molecules that bind to the BH3 groove of Bcl-2 can disrupt its interaction with pro-apoptotic proteins, leading to cancer cell death. Molecular docking can predict the binding of this compound to this groove.
Targeting Caspases: Caspases are a family of proteases that execute the apoptotic program. Activators of caspases can promote apoptosis in cancer cells. Docking studies can explore the potential of this compound to bind to and modulate the activity of caspases.
Quantitative Data for Anticancer Activity
| Cell Line | Cancer Type | IC50 (µg/mL) |
| AGS | Gastric Adenocarcinoma | 6.1[6] |
| HT-29 | Colon Adenocarcinoma | 1.0[6] |
| HT-1080 | Fibrosarcoma | 0.8[6] |
Apoptotic Signaling Pathway
The anticancer activity of this compound is likely mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspase-9 and caspase-3, or the extrinsic (death receptor) pathway, which involves the activation of caspase-8 and caspase-3.
Experimental Protocols
This section provides detailed methodologies for the in vitro evaluation of this compound's bioactivities.
Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for 24 hours. The supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm to quantify NO production.[9]
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[1]
-
Western Blot Analysis: Cells are treated with this compound and/or LPS for the indicated times. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: Different concentrations of this compound are mixed with a methanolic solution of DPPH. The mixture is incubated in the dark, and the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
ABTS Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. Different concentrations of this compound are added to the ABTS radical solution, and the absorbance is measured at 734 nm. The percentage of inhibition is calculated, and the IC50 value is determined.
Neuroprotective Activity Assay (Acetylcholinesterase Inhibition)
-
Enzyme Inhibition Assay: The assay is performed in a 96-well plate using Ellman's method.[10] A mixture of AChE, DTNB, and different concentrations of this compound in phosphate buffer (pH 8.0) is incubated. The reaction is initiated by adding acetylthiocholine iodide. The absorbance is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.[10]
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., AGS, HT-29, HT-1080) are cultured in appropriate media.
-
Cytotoxicity Assay: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 72 hours. An MTT assay is performed as described in section 5.1.2 to determine the IC50 value.[6]
In Silico ADMET Prediction
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.
Conclusion
In silico modeling provides a valuable framework for understanding the multifaceted bioactivities of this compound. Molecular docking studies, DFT calculations, and pathway analysis can guide further experimental investigations and aid in the rational design of novel therapeutics based on the sargachromanol scaffold. The combination of computational and experimental approaches is essential for fully elucidating the therapeutic potential of this promising marine natural product. Future research should focus on conducting specific molecular docking and dynamics simulations of this compound with a broader range of biological targets to further refine our understanding of its mechanisms of action.
References
- 1. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Discovery of Keap1−Nrf2 small−molecule inhibitors from phytochemicals based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure based molecular inhibition of Caspase-8 for treatment of multi-neurodegenerative diseases using known natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. jchr.org [jchr.org]
- 12. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Sargachromanol D from Sargassum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sargachromanol D is a bioactive meroterpenoid compound isolated from brown algae of the genus Sargassum, particularly Sargassum siliquastrum. This compound has garnered significant interest within the scientific community due to its potential therapeutic applications. Research has demonstrated that this compound exhibits notable biological activities, including anti-inflammatory and antihypertensive effects. Its mechanism of action as a dual L-type calcium channel blocker and endothelin A/B2 receptor antagonist makes it a promising candidate for further investigation in drug development programs targeting cardiovascular diseases.[1][2]
These application notes provide a comprehensive overview of the extraction and purification of this compound from Sargassum species, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols described herein are synthesized from established methods for the isolation of similar meroterpenoids from Sargassum siliquastrum.
Data Presentation
Table 1: Yields of Crude Extracts and Solvent Partitions from Sargassum siliquastrum
| Starting Material (Dry Weight) | Extraction Solvents | Crude Extract Weight | Fraction | Fraction Weight | Reference |
| Not Specified | 75% Ethanol | 5.94% of starting material | - | - | [3] |
| 500 g | Methanol | Not Specified | - | - | [4] |
| Not Specified | Acetone-CH2Cl2 (1:1) and Methanol | 59.6 g | n-hexane | 7.8 g | [2] |
| 85% aq. Methanol | 8.7 g | [2] | |||
| n-Butanol | 3.3 g | [2] | |||
| Water | 41.9 g | [2] |
Table 2: Examples of Purified Meroterpenoid Yields from Sargassum siliquastrum Fractions
| Starting Fraction | Purification Method | Compound | Yield | Reference |
| 85% aq. Methanol fraction | Column Chromatography | Sargachromanol Q | 7.0 mg | [4] |
| 85% aq. Methanol fraction | Column Chromatography | Sargachromanol R | 8.2 mg | [4] |
Experimental Protocols
The following is a detailed, synthesized protocol for the extraction and purification of this compound from Sargassum siliquastrum.
Part 1: Collection, Preparation, and Extraction
-
Collection and Identification: Collect fresh Sargassum siliquastrum from a clean marine environment. Ensure proper taxonomic identification of the species. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Washing and Drying: Thoroughly wash the collected seaweed with fresh water to remove salt, sand, and other marine debris. The cleaned seaweed should be shade-dried or dried in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grinding: Pulverize the dried seaweed into a fine powder using a grinder or mill. This increases the surface area for efficient solvent extraction.
-
Solvent Extraction:
-
Soak the powdered Sargassum (e.g., 500 g) in a mixture of acetone and dichloromethane (1:1, v/v) for 24 hours at room temperature.
-
Filter the mixture and collect the filtrate. Repeat the extraction process with the residue at least twice to ensure exhaustive extraction.
-
Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Part 2: Solvent Partitioning (Liquid-Liquid Extraction)
-
Initial Partitioning: Resuspend the crude extract in a mixture of 85% aqueous methanol and n-hexane.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The upper n-hexane layer will contain nonpolar compounds, while the lower 85% aqueous methanol layer will contain the more polar meroterpenoids, including this compound.
-
Collection: Collect the 85% aqueous methanol fraction. This fraction is enriched with sargachromanols and will be used for further purification.
Part 3: Chromatographic Purification
Method A: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Sample Loading: Adsorb the dried 85% aqueous methanol fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3, v/v) and visualization under UV light. Fractions containing compounds with similar Rf values should be pooled.
-
Further Purification (Preparative HPLC): Fractions showing the presence of this compound (based on comparison with a standard, if available, or further spectroscopic analysis) can be subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification. A C18 column with a mobile phase of methanol and water is commonly used for the separation of meroterpenoids.
Method B: Centrifugal Partition Chromatography (CPC)
For a more efficient, single-step purification, CPC can be employed.
-
Solvent System Selection: A two-phase solvent system is required. A commonly used system for sargachromanols is n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v).[1]
-
CPC Operation:
-
Equilibrate the CPC instrument with the two phases of the solvent system.
-
Dissolve the 85% aqueous methanol fraction in a suitable volume of the solvent system and inject it into the CPC.
-
Perform the separation according to the instrument's operating parameters.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway of this compound in Vasodilation
Caption: Signaling pathway of this compound leading to vasodilation.
References
- 1. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Two New Meroterpenoids from Sargassum siliquastrum -Bulletin of the Korean Chemical Society [koreascience.kr]
- 3. Ethanol Extract of Sargassum siliquastrum Inhibits Lipopolysaccharide-Induced Nitric Oxide Generation by Downregulating the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation and Purification of Sargachromanol D from Sargassum sp.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sargachromanol D, a meroterpenoid found in brown algae of the genus Sargassum, has garnered interest for its significant biological activities, including potential antihypertensive effects[1]. The complex chemical matrix of seaweed, rich in polysaccharides and polyphenols, presents a challenge for the isolation of pure bioactive compounds[2][3]. This application note provides a detailed protocol for the extraction, fractionation, and final purification of this compound using a combination of solvent partitioning and reverse-phase High-Performance Liquid Chromatography (HPLC). The methodologies are designed to yield a high-purity compound suitable for further biological and pharmacological studies.
Overall Experimental Workflow
The process begins with the collection and preparation of the raw algal material, followed by solvent extraction to create a crude extract. This extract is then fractionated to enrich the target compound before final purification using analytical and preparative HPLC.
Experimental Protocols
Part 1: Sample Preparation and Extraction
This protocol is based on common methods for extracting bioactive compounds from brown algae[2][4].
-
Collection and Cleaning: Collect fresh Sargassum sp. and rinse thoroughly with sterile seawater to remove epiphytes and debris.
-
Drying: Blot the cleaned seaweed dry. For optimal preservation of compounds, freeze-dry (lyophilize) the material. Alternatively, air-dry in a well-ventilated, dark place for several days until brittle.
-
Grinding: Grind the dried algal material into a fine powder (e.g., 125 µm particle size) using a high-speed blender or grinder[5].
-
Solvent Extraction:
-
Macerate the algal powder in methanol (MeOH) at a solid-to-liquid ratio of 1:30 (g/mL)[5].
-
Agitate the mixture on an orbital shaker at room temperature for 24 hours.
-
Separate the extract from the solid residue by vacuum filtration.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Part 2: Solvent Partitioning and Fractionation
To enrich the meroterpenoid fraction, the crude extract is partitioned against solvents of increasing polarity. Sargachromanols are often found in less polar fractions, such as the chloroform fraction[6].
-
Resuspend: Resuspend the concentrated crude extract in a 10% methanol/water solution.
-
Partitioning:
-
Perform liquid-liquid partitioning in a separatory funnel sequentially with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Collect the chloroform fraction, which is expected to contain this compound.
-
-
Drying: Dry the chloroform fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enriched fraction for HPLC analysis.
Part 3: HPLC Purification
Final purification is achieved using a two-step HPLC process: a preparative run to isolate the compound and an analytical run to confirm purity.
-
Sample Preparation: Dissolve the dried chloroform fraction in HPLC-grade methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection[7].
-
Preparative HPLC:
-
Use a reverse-phase C18 preparative column to separate the components of the chloroform fraction.
-
Collect fractions based on the elution profile monitored by a UV-Vis detector. Sargachromanols and related meroterpenoids are typically detected between 210-280 nm.
-
Combine fractions containing the peak corresponding to this compound.
-
-
Purity Analysis:
-
Evaporate the solvent from the combined fractions.
-
Redissolve a small amount of the isolated compound in the mobile phase.
-
Analyze the sample on an analytical HPLC system to assess purity. A purity of >95% is generally suitable for biological assays[5].
-
Data Presentation: HPLC Parameters
The following tables summarize the recommended starting conditions for HPLC analysis and purification. These parameters may require optimization depending on the specific Sargassum species and instrumentation.
Table 1: Recommended HPLC Operating Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reverse-Phase C18 (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.7 - 1.0 mL/min[7] | 10 - 20 mL/min[5] |
| Injection Volume | 10 - 20 µL | 0.5 - 2.0 mL[5] |
| Detection | Diode Array Detector (DAD) at 210-280 nm | UV-Vis Detector at 210-280 nm |
| Column Temp. | 25 - 30 °C | 30 °C[5] |
Table 2: Representative Purification Results
| Fraction | Mass (mg) | Purity of this compound (%) | Recovery (%) |
|---|---|---|---|
| Crude Methanol Extract | 15,000 | ~1% | 100 |
| Chloroform Fraction | 1,200 | ~10% | ~80 |
| Post-Preparative HPLC | 105 | >98% | ~70 |
(Note: Data are representative and will vary based on the source material and extraction efficiency.)
Biological Activity & Signaling Pathways
This compound and related compounds from Sargassum exhibit potent biological activities, making them promising candidates for drug development.
Antihypertensive Action of this compound
This compound has been identified as a novel antihypertensive agent.[1] It exerts its effect through a dual-action mechanism: blocking L-type Ca²⁺ channels and antagonizing endothelin A/B₂ receptors, both of which are critical in regulating vascular smooth muscle contraction[1].
Anti-inflammatory Action of Related Sargachromanols
Related compounds, such as Sargachromanol E, have demonstrated significant anti-inflammatory properties.[6] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ in macrophages stimulated by lipopolysaccharide (LPS) by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[6].
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of extraction methods for recovery of bioactive components from brown algae Sargassum serratifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wordpress.clarku.edu [wordpress.clarku.edu]
- 4. Extraction and Purification of Phlorotannins from Brown Algae [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation [mdpi.com]
Application Note: High-Yield Separation of Sargachromanol from Sargassum sp. Using Centrifugal Partition Chromatography
Introduction
Sargassum species, a genus of brown macroalgae, are a rich source of various bioactive compounds, including phlorotannins, fucoidans, and meroterpenoids like sargachromanol.[1][2][3][4] Sargachromanol and its derivatives have garnered significant interest within the pharmaceutical and nutraceutical industries due to their potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][5] The intricate chemical structure and the presence of numerous related compounds in crude extracts, however, present a significant challenge for the efficient isolation and purification of sargachromanol.
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a robust and scalable solution for the purification of natural products.[6][7] Unlike traditional solid-phase chromatography, CPC utilizes a liquid stationary phase, which eliminates irreversible adsorption of the sample and allows for high recovery rates. This application note details a methodology for the preparative isolation of sargachromanol E from a chloroform fraction of Sargassum siliquastrum extract using CPC.[5]
Instrumentation and Materials
-
Centrifugal Partition Chromatograph: Any preparative scale CPC instrument.
-
HPLC System: For analysis of fractions.
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation of the isolated compound.
-
Solvents: n-hexane, ethyl acetate, methanol, water (all HPLC grade).
-
Sargassum siliquastrum extract: Chloroform fraction.
Experimental Protocols
1. Sample Preparation
A detailed protocol for the initial extraction of Sargassum siliquastrum to obtain the chloroform fraction is a prerequisite for this CPC separation. The following is a general outline based on common extraction procedures for brown algae:
-
Drying and Grinding: Dry the collected Sargassum siliquastrum seaweed at room temperature and grind it into a fine powder.
-
Solvent Extraction: Macerate the dried powder with methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with chloroform.
-
Fraction Collection: Collect the chloroform layer and evaporate the solvent to yield the chloroform fraction, which will be used for CPC separation.
2. Centrifugal Partition Chromatography (CPC) Protocol
The following protocol is based on the successful separation of sargachromanol E as described by Lee et al. (2013).[5]
-
Solvent System Preparation: Prepare a biphasic solvent system of n-hexane:ethyl acetate:methanol:water in a volume ratio of 5:5:7:3.[5] Mix the solvents vigorously in a separatory funnel and allow them to equilibrate at room temperature for at least 2 hours. Separate the upper (organic) and lower (aqueous) phases.
-
CPC Instrument Preparation:
-
Fill the CPC rotor with the stationary phase (the lower aqueous phase of the solvent system).
-
Set the rotational speed of the centrifuge. A typical starting point for preparative CPC is 800-1200 rpm.
-
-
Mobile Phase Pumping: Pump the mobile phase (the upper organic phase of the solvent system) through the CPC system until hydrodynamic equilibrium is reached, indicated by a stable baseline on the detector and the emergence of the mobile phase from the outlet.
-
Sample Injection: Dissolve a known amount of the dried chloroform fraction of Sargassum siliquastrum extract in a minimal volume of the mobile phase. Inject the sample into the CPC system.
-
Elution and Fractionation: Elute the sample with the mobile phase at a constant flow rate. Collect fractions of a specific volume throughout the run. Monitor the elution profile using a UV detector.
-
Stationary Phase Extrusion: After the elution of the compounds of interest, stop the rotor and extrude the stationary phase from the column to recover any highly retained compounds.
3. Fraction Analysis and Compound Identification
-
HPLC Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of each fraction.
-
Structural Elucidation: Pool the fractions containing the purified sargachromanol E and confirm its identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[5]
Data Presentation
Table 1: CPC Separation Parameters for Sargachromanol E
| Parameter | Value |
| CPC Instrument | Preparative Scale CPC |
| Solvent System | n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v)[5] |
| Mobile Phase | Upper (organic) phase |
| Stationary Phase | Lower (aqueous) phase |
| Rotational Speed | Not specified, recommend 800-1200 rpm |
| Flow Rate | Not specified, recommend 10-20 mL/min for preparative scale |
| Sample Loading | Chloroform fraction of Sargassum siliquastrum extract |
| Detection | UV (wavelength not specified, recommend 254 nm) |
Table 2: Results of Sargachromanol E Isolation
| Fraction | Compound | Purity | Identification Method |
| Fraction A | Sargachromanol E | High (exact percentage not specified) | LC-MS-ESI, ¹H NMR, ¹³C NMR[5] |
Visualizations
Caption: Experimental workflow for the isolation of sargachromanol E.
Caption: Anti-inflammatory action of Sargachromanol E via MAPK pathway.
Discussion
The application of Centrifugal Partition Chromatography for the isolation of sargachromanol E from Sargassum siliquastrum proved to be a highly effective, single-step purification method.[5] The chosen solvent system provided good separation of the target compound from other components within the complex chloroform fraction. The resulting purified sargachromanol E exhibited significant anti-inflammatory activity by inhibiting the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 macrophages.[5]
Further investigation into the mechanism of action revealed that sargachromanol E exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and PGE2.[5] This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]
Centrifugal Partition Chromatography is a valuable tool for the efficient, preparative-scale isolation of bioactive compounds like sargachromanol from complex natural product extracts. This method offers high yield and purity, making it suitable for applications in drug discovery and development. The protocol outlined in this application note provides a solid foundation for researchers seeking to isolate sargachromanol and explore its therapeutic potential. Further optimization of CPC parameters such as flow rate and rotational speed could potentially enhance the separation efficiency and throughput.
References
- 1. Therapeutic potential and health benefits of Sargassum species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. smujo.id [smujo.id]
- 4. paspk.org [paspk.org]
- 5. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centrifugal partition chromatography enables selective enrichment of trimeric and tetrameric proanthocyanidins for biomaterial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrifugal Partition Chromatography (CPC): A Sustainable Approach for Complex Mixture Separation - Rotachrom Technologies [rotachrom.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Sargachromanol D in Sargassum spp.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sargachromanol D, a meroterpenoid derived from brown algae of the Sargassum genus, has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical development.[1] Its therapeutic potential relies on the ability to modulate key inflammatory signaling pathways. To support research and development, a robust and sensitive analytical method for its quantification is essential. This document details a comprehensive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the selective detection and quantification of this compound in extracts from Sargassum spp. The protocol provides a full workflow from sample extraction to data analysis and is suitable for pharmacokinetic, bioavailability, and quality control studies.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. The process begins with the preparation of the Sargassum biomass, followed by solvent extraction, sample clean-up, and subsequent analysis by a validated LC-MS/MS method.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar, stable-isotope labeled compound or another chromanol not present in the sample.
-
Acetonitrile, Methanol, and Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethanol (ACS grade)
-
Nitrogen gas (high purity)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation: Extraction from Sargassum Biomass
-
Collection and Drying: Collect fresh Sargassum spp. and wash thoroughly with tap water, followed by a final rinse with deionized water to remove salt and debris.
-
Homogenization: Dry the biomass at 50°C for 48 hours or until a constant weight is achieved. Grind the dried algae into a fine powder using a blender or mill.
-
Extraction:
-
Weigh 1.0 g of the dried powder into a 50 mL conical tube.
-
Add 20 mL of 70% ethanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
-
Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.
-
Reconstitution and Cleanup:
-
Reconstitute the dried extract in 5 mL of 50% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 10 mL of 40% methanol to remove polar impurities.
-
Elute this compound with 10 mL of 90% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Add the internal standard, vortex, and filter through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. The following tables provide recommended starting parameters for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min (50% B), 1-8 min (50-95% B), 8-10 min (95% B), 10.1-12 min (50% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions for Quantification
The exact mass of this compound (C₂₇H₄₀O₄) is 428.2927 g/mol .[1][2] The protonated molecule [M+H]⁺ will be used as the precursor ion. Product ions are generated by fragmentation of the side chain and chromanol ring. The following transitions are proposed for method development and should be optimized.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 429.3 | To be optimized (e.g., ~191.1) | 100 | To be optimized (~25-35) |
| This compound (Qualifier) | 429.3 | To be optimized (e.g., ~149.1) | 100 | To be optimized (~35-45) |
| Internal Standard (IS) | Dependent on IS | Dependent on IS | 100 | To be optimized |
Note: The proposed product ions are based on common fragmentation patterns of chromanol-containing molecules, often involving cleavage at the ether linkage of the chromane ring and fragmentation of the terpene side chain. These values must be confirmed by infusing a pure standard and performing a product ion scan.
Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard (e.g., 1-1000 ng/mL) and a fixed concentration of the internal standard into the reconstitution solvent. Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration. The linearity of the curve should be assessed using a regression analysis with a weighting factor of 1/x.
Biological Context: Anti-Inflammatory Signaling
This compound and related compounds are reported to exert their anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the pro-inflammatory NF-κB pathway and potentially activating the protective Nrf2/HO-1 antioxidant response pathway.
Caption: Postulated anti-inflammatory action of this compound.
Studies suggest that this compound inhibits the phosphorylation of IκBα, a key step in the canonical NF-κB pathway.[1] This prevents the release and nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.[1] Concurrently, many natural antioxidants activate the Nrf2/HO-1 pathway, which provides cytoprotection against oxidative stress, a common feature of inflammation.
References
Application Notes and Protocols for Sargachromanol D Anti-inflammatory Activity Assay in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sargachromanol D is a chromanol compound isolated from marine algae of the genus Sargassum. Compounds in this class, such as sargachromenol and sargachromanol G, have demonstrated significant anti-inflammatory properties.[1][2][3] This has led to growing interest in their potential as therapeutic agents for inflammatory diseases. The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2]
The anti-inflammatory effects of sargachromanols are primarily attributed to their ability to suppress the activation of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 cells.
Data Presentation
Note: The following tables present illustrative data for this compound, as specific quantitative data for this compound was not available in the cited literature. The data is representative of the effects observed with closely related sargachromanol compounds.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS | 1 µg/mL | 98 ± 4.8 |
| This compound | 10 | 99 ± 5.1 |
| This compound | 20 | 97 ± 4.9 |
| This compound | 40 | 96 ± 5.3 |
| This compound + LPS | 10 + 1 µg/mL | 97 ± 4.7 |
| This compound + LPS | 20 + 1 µg/mL | 96 ± 5.0 |
| This compound + LPS | 40 + 1 µg/mL | 95 ± 5.2 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 1 µg/mL | 25.6 ± 2.1 | 0 |
| This compound + LPS | 10 + 1 µg/mL | 18.4 ± 1.5 | 28.1 |
| This compound + LPS | 20 + 1 µg/mL | 11.2 ± 1.1 | 56.3 |
| This compound + LPS | 40 + 1 µg/mL | 5.8 ± 0.7 | 77.3 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50 ± 8 | 120 ± 15 | 80 ± 10 | 30 ± 5 |
| LPS | 1 µg/mL | 1500 ± 120 | 2500 ± 210 | 1800 ± 150 | 800 ± 70 |
| This compound + LPS | 10 + 1 µg/mL | 1050 ± 90 | 1800 ± 160 | 1300 ± 110 | 580 ± 50 |
| This compound + LPS | 20 + 1 µg/mL | 650 ± 55 | 1100 ± 100 | 800 ± 70 | 350 ± 30 |
| This compound + LPS | 40 + 1 µg/mL | 300 ± 25 | 500 ± 45 | 400 ± 35 | 150 ± 15 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS for the indicated times.
Cell Viability Assay (MTT Assay)
This assay is performed to determine if the observed anti-inflammatory effects of this compound are due to cytotoxicity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each specific cytokine (TNF-α, IL-6, IL-1β) and for PGE2 according to the manufacturer's instructions for the respective commercial kits.
-
Western Blot Analysis
This technique is used to analyze the protein expression levels of key molecules in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS for 15-30 minutes (for phosphorylation studies of MAPK and IκBα) or 1 hour (for nuclear translocation of NF-κB p65).
-
Lyse the cells and extract total protein or cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p38, p-ERK, p-JNK, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
RNA Isolation and RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat as described above, typically for 4-6 hours of LPS stimulation.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
References
- 1. Anti-inflammatory effect of sargachromanol G isolated from Sargassum siliquastrum in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sargachromenol Attenuates Inflammatory Responses by Regulating NF-κB and Nrf2 Pathways in RAW 264.7 Cells and LPS-treated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Sargachromanol D: Application Notes and Protocols for DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antioxidant capacity of Sargachromanol D, a chromene-containing meroterpenoid isolated from brown algae of the genus Sargassum. The protocols detail the use of two widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
This compound and related meroterpenoids are of significant interest due to their potential health benefits, including their antioxidant properties.[1][2] These compounds are part of a larger group of secondary metabolites from Sargassum species that have demonstrated various biological activities.[1] The evaluation of antioxidant activity is a critical step in the preliminary screening and characterization of such natural products for potential therapeutic applications.
Data Presentation
The antioxidant activities of four meroterpenoid derivatives isolated from Sargassum macrocarpum were evaluated using DPPH and ABTS radical scavenging assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the radicals), are summarized in the table below. Among the tested compounds, Compound 3, a known racemic meroterpenoid, exhibited the most potent antioxidant effect.[3]
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
| Compound 1 | >100 | 45.3 |
| Compound 2 | >100 | 55.4 |
| Compound 3 | 22.4 | 9.9 |
| Compound 4 | 78.5 | 35.6 |
| Ascorbic Acid (Standard) | - | - |
Data sourced from a study on meroterpenoid derivatives from Sargassum macrocarpum.[3] Note: While this compound is not explicitly named, Compound 3 is a closely related, known meroterpenoid from the same genus.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant capacity of a test compound like this compound using either the DPPH or ABTS assay follows a standardized procedure. This involves preparing the necessary reagents, reacting the test compound with the radical solution, and measuring the change in absorbance to determine the radical scavenging activity.
Figure 1: General workflow for in vitro antioxidant capacity assessment.
DPPH Radical Scavenging Assay Protocol
The DPPH assay is a rapid and simple method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Principle of the DPPH Assay
The stable free radical DPPH absorbs strongly at 517 nm. In the presence of an antioxidant (AH), the DPPH radical is reduced to DPPH-H, a non-radical form. This reduction leads to a decrease in the absorbance, which can be measured spectrophotometrically.
Figure 2: Chemical principle of the DPPH radical scavenging assay.
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol, analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Experimental Procedure
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Store the solution in a dark bottle at 4°C. The solution should be freshly prepared.
-
-
Preparation of Test Sample and Standard:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay Protocol
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Principle of the ABTS Assay
The ABTS radical cation (ABTS•+) is a blue/green chromophore that is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. This reaction can be monitored by measuring the decrease in absorbance.
Figure 3: Chemical principle of the ABTS radical cation decolorization assay.
Materials and Reagents
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Experimental Procedure
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Standard:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Concluding Remarks
The DPPH and ABTS assays are valuable tools for the preliminary assessment of the antioxidant capacity of novel compounds like this compound. The provided protocols offer a standardized approach for researchers in the fields of natural product chemistry, pharmacology, and drug development to obtain reliable and reproducible data. The observed potent antioxidant activity of meroterpenoids from Sargassum species underscores the potential of these marine natural products as a source for new therapeutic agents.
References
Application Notes and Protocols: Sargachromanol D as an L-type Ca2+ Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sargachromanol D, a chromanol derivative isolated from the marine brown alga Sargassum siliquastrum, has been identified as a potent L-type Ca2+ channel blocker.[1] This compound exhibits significant vasodilatory and antihypertensive properties, making it a promising candidate for the development of novel cardiovascular therapeutics.[1] These application notes provide a summary of the key findings related to this compound and detailed protocols for its experimental evaluation.
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound.
| Parameter | Experimental Model | Value | Reference |
| EC50 (High K+-induced contraction) | Rabbit Basilar Artery | 3.52 ± 0.42 µM | [1] |
| EC50 (Endothelin-1-induced contraction) | Rabbit Basilar Artery | 9.8 ± 0.6 µM | [1] |
| Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHRs) | Significant reduction 2h post-oral administration (80 mg/kg), effect maintained for 24h | [1] |
Signaling Pathway
The primary mechanism of action for this compound's vasodilatory effect is the blockade of L-type Ca2+ channels in vascular smooth muscle cells (VSMCs). This action inhibits the influx of extracellular Ca2+, leading to a decrease in intracellular Ca2+ concentration, which in turn prevents the activation of calmodulin and myosin light-chain kinase (MLCK), ultimately resulting in smooth muscle relaxation and vasodilation.
Experimental Protocols
Ex Vivo Vasodilation Assay in Isolated Arteries
This protocol is designed to assess the vasodilatory effect of this compound on isolated arterial rings pre-contracted with a depolarizing agent like potassium chloride (KCl).
Experimental Workflow:
Materials:
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose.
-
High KCl solution (e.g., 50 mM KCl in Krebs-Henseleit, with adjusted NaCl to maintain osmolarity).
-
This compound stock solution (e.g., in DMSO).
-
Isolated organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
-
Rabbit basilar arteries.
Procedure:
-
Humanely euthanize a rabbit and carefully dissect the basilar artery.
-
Cut the artery into 2-3 mm rings.
-
Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g, with solution changes every 15 minutes.
-
Induce a stable contraction by replacing the Krebs-Henseleit solution with high KCl solution.
-
Once the contraction has reached a plateau, add this compound cumulatively to the bath in increasing concentrations.
-
Record the changes in isometric tension after each addition.
-
Calculate the percentage of relaxation at each concentration relative to the maximal contraction induced by KCl.
-
Plot the concentration-response curve and determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the inhibitory effect of this compound on L-type Ca2+ currents (ICa,L) in isolated vascular smooth muscle cells (VSMCs) or a suitable cell line expressing L-type Ca2+ channels (e.g., A7r5 cells).
Experimental Workflow:
References
Application Notes and Protocols for Testing Sargachromanol D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models and assays for evaluating the cytotoxic effects of Sargachromanol D, a chromanol compound isolated from Sargassum species. The protocols detailed below are intended to facilitate the reproducible assessment of its anti-cancer potential and to elucidate the underlying molecular mechanisms.
Introduction to this compound and its Cytotoxic Potential
This compound is a marine-derived natural product that has demonstrated significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines.[1] As a member of the chromanol family, it is recognized for its potential in inducing apoptosis and modulating key signaling pathways involved in cancer cell survival and proliferation.[1][2] Understanding the cytotoxic profile and mechanism of action of this compound is crucial for its development as a potential therapeutic agent.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible cytotoxicity data. Based on existing research, the following human cancer cell lines are recommended for testing the cytotoxic effects of this compound:
-
Human Gastric Adenocarcinoma: AGS
-
Human Colon Adenocarcinoma: HT-29
-
Human Fibrosarcoma: HT-1080
-
Human Breast Adenocarcinoma: MDA-MB-231, MCF-7
-
Human Cervical Carcinoma: SiHa
-
Human Prostate Carcinoma: DU-145
-
Human Lung Carcinoma: A549
-
Human Hepatocellular Carcinoma: HepG2
-
Human Keratinocytes (as a non-cancer control or for skin cancer studies): HaCaT
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. This data serves as a reference for designing dose-response experiments.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| This compound | AGS | Human Gastric Adenocarcinoma | 6.1 | [1] |
| This compound | HT-29 | Human Colon Adenocarcinoma | 1.0 | [1] |
| This compound | HT-1080 | Human Fibrosarcoma | 0.8 | [1] |
| Sargachromanol E | AGS | Human Gastric Adenocarcinoma | 0.7 | [1] |
| Sargachromanol E | HT-29 | Human Colon Adenocarcinoma | 0.5 | [1] |
| Sargachromanol E | HT-1080 | Human Fibrosarcoma | 5.7 | [1] |
| Sargachromanol P | AGS | Human Gastric Adenocarcinoma | 0.7 | [1] |
| Sargachromanol P | HT-29 | Human Colon Adenocarcinoma | 3.3 | [1] |
| Sargachromanol P | HT-1080 | Human Fibrosarcoma | 1.8 | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[4][5]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Include control wells for:
-
Background control: Medium without cells.
-
Low control (spontaneous LDH release): Untreated cells.
-
High control (maximum LDH release): Cells treated with the lysis solution provided in the kit.
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution from the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-cleaved Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for different time points (e.g., 0, 15, 30, 60, 120 minutes for phosphorylation events; 0, 6, 12, 24 hours for protein expression changes).
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of a Proposed Experimental Workflow and Signaling Pathways
To effectively plan and execute the cytotoxic evaluation of this compound, a clear workflow is essential. The following diagram illustrates a logical progression of experiments.
Caption: Experimental workflow for this compound cytotoxicity testing.
Based on the current understanding, this compound is proposed to induce apoptosis through the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these putative pathways.
Caption: Proposed NF-κB signaling pathway modulation by this compound.
Caption: Putative MAPK signaling pathway involvement in this compound-induced apoptosis.
Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NF-κB and MAPK Signaling Pathways with Sargachromanol D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sargachromanol D, a chromanol compound isolated from Sargassum species, to investigate its effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The provided protocols are designed to facilitate the study of this compound's anti-inflammatory and cell-signaling modulatory properties.
Introduction to this compound and its Therapeutic Potential
This compound belongs to a class of meroterpenoids found in brown algae of the genus Sargassum. Compounds from this class, such as the closely related Sargachromanol G, have demonstrated significant anti-inflammatory activity.[1][2] These effects are primarily attributed to the downregulation of pro-inflammatory mediators and cytokines through the inhibition of the NF-κB and MAPK signaling cascades.[1][2] The NF-κB and MAPK pathways are crucial regulators of cellular responses to inflammatory stimuli, and their dysregulation is implicated in numerous chronic diseases. Therefore, molecules like this compound that can modulate these pathways are of significant interest for therapeutic development.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of Sargachromanol G, a representative sargachromanol, on the production of inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data provides a quantitative basis for designing experiments with this compound.
Table 1: Inhibitory Effects of Sargachromanol G on Inflammatory Mediators
| Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |
| 10 | 25.3 ± 2.1 | 21.8 ± 1.9 |
| 20 | 51.7 ± 3.5 | 48.2 ± 3.1 |
| 40 | 82.4 ± 4.6 | 76.5 ± 4.2 |
| *p < 0.05, **p < 0.01 compared to LPS-treated group. Data is representative of findings for Sargachromanol G.[1][2] |
Table 2: Inhibitory Effects of Sargachromanol G on Pro-inflammatory Cytokines
| Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 10 | 18.9 ± 1.5 | 15.4 ± 1.3 | 22.1 ± 1.8 |
| 20 | 45.6 ± 3.2 | 41.2 ± 2.9 | 49.8 ± 3.4 |
| 40 | 71.3 ± 4.1 | 68.7 ± 3.9 | 75.2 ± 4.5 |
| p < 0.05, **p < 0.01 compared to LPS-treated group. Data is representative of findings for Sargachromanol G.[1][2] |
Signaling Pathway Diagrams
The following diagrams illustrate the NF-κB and MAPK signaling pathways and the proposed points of inhibition by sargachromanols like this compound.
References
Application Note & Protocol: Quantitative Analysis of Sargachromanol D in Crude Algal Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sargachromanol D, a chromanol compound isolated from brown algae of the Sargassum genus, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. Accurate quantification of this compound in crude algal extracts is crucial for quality control, standardization of extracts for pharmacological studies, and the development of novel therapeutics. This document provides a detailed protocol for the extraction and quantitative analysis of this compound from crude algal extracts using High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the key signaling pathways influenced by sargachromanols, offering insights into their mechanism of action.
Introduction
Marine brown algae, particularly from the genus Sargassum, are a rich source of bioactive phlorotannins, a class of polyphenolic compounds. Among these, sargachromanols have demonstrated potent biological activities. This compound, a specific meroterpenoid, is of particular interest due to its anti-inflammatory properties. The development of robust analytical methods for the precise quantification of this compound in complex matrices like crude algal extracts is a critical step in harnessing its therapeutic potential. This application note details a validated HPLC method for this purpose, providing researchers with a reliable tool for their investigations.
Experimental Protocols
Sample Preparation and Extraction of this compound
This protocol describes the extraction of this compound from dried algal biomass.
Materials:
-
Dried and powdered brown algae (Sargassum sp.)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Filtration apparatus with 0.45 µm and 0.22 µm syringe filters
Procedure:
-
Extraction:
-
Weigh 10 g of dried, powdered algal material.
-
Add 200 mL of 80% methanol to the algal powder.
-
Macerate the mixture for 24 hours at room temperature with constant agitation.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more with fresh 80% methanol.
-
Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude methanol extract in 100 mL of deionized water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous solution with an equal volume of n-hexane (to remove nonpolar compounds) and then with ethyl acetate.
-
The ethyl acetate fraction, which is expected to contain this compound, should be collected.
-
Repeat the ethyl acetate extraction three times.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the enriched this compound extract.
-
-
Sample Preparation for HPLC:
-
Dissolve a known weight of the dried ethyl acetate extract in methanol to a final concentration of 1 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the HPLC conditions for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Standard: A certified reference standard of this compound.
Calibration Curve:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.
Quantification of this compound in Samples:
-
Inject the prepared sample extract into the HPLC system under the same conditions as the standards.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
The amount of this compound in the original crude extract can be expressed as mg/g of the dry weight of the algal material.
Data Presentation
The quantitative data for this compound from different hypothetical crude algal extracts are summarized in the tables below for easy comparison.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Recovery (%) | 98.5 ± 2.1% |
| Precision (RSD%) | < 2% |
Table 2: Quantitative Analysis of this compound in Different Sargassum Species Extracts
| Algal Species | This compound (mg/g of dry extract) |
| Sargassum muticum | 12.5 ± 1.1 |
| Sargassum fusiforme | 8.2 ± 0.7 |
| Sargassum horneri | 15.8 ± 1.4 |
| Sargassum siliquastrum | 10.1 ± 0.9 |
Visualization of Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
Sargachromanols are known to exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory action of this compound on the NF-κB and MAPK signaling pathways, which are often activated during an inflammatory response.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in crude algal extracts. The described HPLC method is robust, sensitive, and specific, making it suitable for routine analysis in research and industrial settings. The visualization of the experimental workflow and the relevant signaling pathways further aids in the practical application and understanding of the biological significance of this compound. This methodology will be a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of research into the therapeutic applications of this promising marine compound.
Application Notes and Protocols: Evaluating the In Vivo Efficacy of Sargachromanol D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sargachromanol D is a chromanol derivative isolated from marine brown algae of the Sargassum genus. Compounds from Sargassum species, including other sargachromanol derivatives, have demonstrated a range of promising biological activities in vitro, such as anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4][5][6] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models, addressing its potential therapeutic applications.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the known bioactivities of related compounds from Sargassum, the primary therapeutic areas for investigation of this compound are inflammation, oxidative stress, and cancer.[2][3][6][7] This document outlines protocols for established animal models in each of these areas.
I. Anti-Inflammatory Activity
A. Carrageenan-Induced Paw Edema in Rats
This widely used model is effective for screening acute anti-inflammatory activity.[6][8][9][10][11]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220g).
-
Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure: a. Administer the respective treatments orally one hour before carrageenan injection. b. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema.
-
Collect blood for cytokine analysis (TNF-α, IL-6).
-
Euthanize animals and collect paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | ||||
| Indomethacin | 10 | |||||
| This compound | 10 | |||||
| This compound | 25 | |||||
| This compound | 50 |
B. Croton Oil-Induced Ear Edema in Mice
This model is suitable for evaluating the topical anti-inflammatory effects of a compound.[9][12]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25g).
-
Grouping:
-
Group I: Vehicle control (acetone).
-
Group II: Positive control (e.g., Dexamethasone).
-
Group III-V: this compound in acetone.
-
-
Procedure: a. Prepare a solution of croton oil in a suitable vehicle (e.g., acetone). b. Apply the test or control substance to the inner surface of the right ear. c. After 30 minutes, apply the croton oil solution to the same ear. d. After 4-6 hours, euthanize the mice and punch out a standard-sized section from both the treated (right) and untreated (left) ears.
-
Endpoint Analysis:
-
Weigh the ear punches to determine the degree of edema.
-
Calculate the percentage inhibition of edema.
-
Homogenize ear tissue for cytokine and MPO analysis.
-
Data Presentation:
| Treatment Group | Dose | Weight of Right Ear Punch (mg) | Weight of Left Ear Punch (mg) | Edema (mg) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |||
| Dexamethasone | |||||
| This compound | |||||
| This compound | |||||
| This compound |
Signaling Pathway in Inflammation:
Sargachromanol compounds have been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like NO, iNOS, COX-2, TNF-α, and IL-6.[5]
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
II. Antioxidant Activity
A. D-galactose Induced Aging Model in Mice
This model mimics oxidative stress-induced aging.
Experimental Protocol:
-
Animals: Male Kunming mice (6-8 weeks old).
-
Grouping:
-
Group I: Normal control (saline).
-
Group II: Model control (D-galactose).
-
Group III: Positive control (e.g., Vitamin C).
-
Group IV-VI: this compound.
-
-
Procedure: a. Administer D-galactose (e.g., 120 mg/kg, s.c.) daily for 6-8 weeks to all groups except the normal control. b. Administer this compound or Vitamin C orally daily for the same duration.
-
Endpoint Analysis:
Data Presentation:
| Treatment Group | Dose | Serum SOD (U/mL) | Serum MDA (nmol/mL) | Liver GSH-Px (U/mg prot) | Brain CAT (U/mg prot) |
| Normal Control | - | ||||
| Model Control | - | ||||
| Vitamin C | |||||
| This compound | |||||
| This compound | |||||
| This compound |
Oxidative Stress and Antioxidant Defense Pathway:
Figure 2: Mechanism of antioxidant action of this compound.
III. Anti-Cancer Activity
A. Human Tumor Xenograft Model in Nude Mice
This model is the standard for evaluating the efficacy of a potential anti-cancer drug on human tumors.[15][16][17][18][19]
Experimental Protocol:
-
Animals: Athymic nude mice (BALB/c nu/nu), 4-6 weeks old.
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Grouping:
-
Group I: Vehicle control.
-
Group II: Positive control (e.g., 5-Fluorouracil or Paclitaxel, depending on the cancer type).
-
Group III-V: this compound.
-
-
Procedure: a. Inject cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel/PBS) subcutaneously into the right flank of each mouse. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. c. Administer treatments (e.g., intraperitoneally or orally) according to the desired schedule (e.g., daily for 21 days). d. Measure tumor volume and body weight 2-3 times per week. Tumor volume = (length x width²)/2.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Perform histological and immunohistochemical analysis of tumor tissue (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Data Presentation:
| Treatment Group | Dose | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 0 | |||
| Positive Control | |||||
| This compound | |||||
| This compound | |||||
| This compound |
Experimental Workflow for Xenograft Model:
Figure 3: Workflow for the human tumor xenograft model.
General Considerations
-
Ethics Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dosing and Formulation: this compound should be formulated in a non-toxic vehicle. Preliminary dose-ranging studies are recommended to determine the maximum tolerated dose.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). P-values < 0.05 are typically considered statistically significant.
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound's in vivo efficacy. The selection of models should be guided by in vitro data and the specific therapeutic indication being pursued. Rigorous experimental design and comprehensive endpoint analysis are crucial for determining the therapeutic potential of this novel marine-derived compound.
References
- 1. Diversified Chemical Structures and Bioactivities of the Chemical Constituents Found in the Brown Algae Family Sargassaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and natural products diversity of the brown algae genus Sargassum - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03576A [pubs.rsc.org]
- 3. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Sargahydroquinoic Acid and Sargachromenol in the Anti-Inflammatory Effect of Sargassum yezoense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential and health benefits of Sargassum species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. ijpras.com [ijpras.com]
- 11. gyanvihar.org [gyanvihar.org]
- 12. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Episode 25: Let's Talk Cancer Modeling with PDX Mice [resources.jax.org]
Application Notes and Protocols: Assessing the Effect of Sargachromanol D on Pro-inflammatory Cytokine Expression
Introduction
Sargachromanol D, a chromanol compound isolated from seaweeds of the genus Sargassum, is a member of a class of marine natural products with recognized anti-inflammatory properties.[1][2] Related compounds, such as Sargachromanol G and Sargachromenol, have been demonstrated to potently inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] The primary mechanism of action for these related compounds involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS).[4][5][6][7]
These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory effects of this compound on pro-inflammatory cytokine expression in a macrophage cell model. The methodologies cover cell culture, cytotoxicity assessment, inflammatory stimulation, and quantification of cytokine expression at both the gene and protein levels.
Data Presentation: Inhibitory Effects of a Related Compound, Sargachromanol G
As a reference for expected results when testing this compound, the following table summarizes the inhibitory effects of a closely related compound, Sargachromanol G, on LPS-induced pro-inflammatory cytokine production in RAW 264.7 murine macrophages.[4]
| Cytokine | Sargachromanol G Concentration (µM) | % Inhibition of Cytokine Production |
| TNF-α | 10 | ~25% |
| 20 | ~55% | |
| 40 | ~80% | |
| IL-1β | 10 | ~20% |
| 20 | ~45% | |
| 40 | ~75% | |
| IL-6 | 10 | ~30% |
| 20 | ~60% | |
| 40 | ~85% |
Data is estimated from published graphical data for Sargachromanol G and is intended for illustrative purposes.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key inflammatory signaling pathways targeted by sargachromanols and the general experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Cells
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium. Seed new culture flasks at a ratio of 1:5 to 1:10.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of this compound for subsequent experiments.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[9]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 450-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Protocol 3: LPS-Induced Inflammation and this compound Treatment
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[9][10]
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[10][11]
-
Incubation: Incubate the cells for the desired time period. For RT-qPCR, a 6-12 hour incubation is typically sufficient. For ELISA, a 24-hour incubation is common to allow for protein accumulation in the supernatant.[4][9]
-
Sample Collection:
-
For ELISA: Carefully collect the culture supernatant from each well, centrifuge to remove cell debris, and store at -80°C until analysis.[8]
-
For RT-qPCR: Wash the cells with cold PBS, then lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction.
-
Protocol 4: Quantification of Pro-inflammatory Cytokine mRNA by RT-qPCR
This protocol quantifies the gene expression levels of TNF-α, IL-6, and IL-1β.[12][13][14]
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[13]
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target cytokines (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin), and the diluted cDNA template.[12]
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method. The expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the LPS-stimulated control group.
Protocol 5: Quantification of Pro-inflammatory Cytokine Secretion by ELISA
This protocol measures the concentration of secreted TNF-α, IL-6, and IL-1β proteins in the culture supernatant.
-
Reagent Preparation: Use commercial ELISA kits for murine TNF-α, IL-6, and IL-1β.[15][16] Prepare all reagents, standard dilutions, and samples as per the kit manufacturer's protocol.[17]
-
Assay Procedure:
-
Add 100 µL of standards and samples (culture supernatants) in duplicate to the wells of the antibody-pre-coated 96-well plate.[17]
-
Incubate for 2-2.5 hours at room temperature.[17]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotin-conjugated detection antibody and incubate for 1 hour.[17]
-
Wash the wells again.
-
Add streptavidin-HRP conjugate and incubate for 45 minutes.[17]
-
Wash the wells a final time.
-
Add TMB substrate solution and incubate in the dark for 30 minutes, or until color develops.[17]
-
-
Reaction Termination and Measurement: Add the stop solution to each well. The color will change from blue to yellow. Immediately measure the optical density at 450 nm using a microplate reader.[17]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
References
- 1. Sargassum Seaweed as a Source of Anti-Inflammatory Substances and the Potential Insight of the Tropical Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sargassum - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sargachromanol G inhibits osteoclastogenesis by suppressing the activation NF-κB and MAPKs in RANKL-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
- 15. Frontiers | Postbiotics derived from recombinant lactic acid bacteria exhibit high IL6-binding capacity and suppress IL6-induced STAT3 signaling [frontiersin.org]
- 16. dovepress.com [dovepress.com]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sargachromanol D Extraction from Sargassum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Sargachromanol D from Sargassum species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a meroterpenoid compound found in brown algae of the genus Sargassum.[1][2] It is of significant interest to the pharmaceutical and nutraceutical industries due to its various reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][3]
Q2: Which Sargassum species are known to be good sources of sargachromanols?
A2: Several Sargassum species have been identified as sources of sargachromanols and other bioactive compounds. Sargassum siliquastrum, in particular, is frequently cited in the literature as a source of various sargachromanols, including this compound.[2][3] Other species like Sargassum serratifolium and Sargassum horneri are also known to contain related bioactive meroterpenoids.[4]
Q3: What are the conventional methods for extracting this compound?
A3: The most common method for extracting sargachromanols and other similar compounds from Sargassum is solid-liquid extraction (SLE) using organic solvents.[4] Methanol and ethanol are frequently used solvents for this purpose.[4][5]
Q4: Are there more advanced or "green" extraction techniques available?
A4: Yes, several advanced and environmentally friendly extraction techniques have been explored for bioactive compounds from seaweed. These include Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE) with a co-solvent like ethanol, and Ultrasound-Assisted Extraction (UAE).[4][6] These methods can offer advantages such as reduced solvent consumption, shorter extraction times, and potentially higher extraction efficiency.[4]
Q5: How does the choice of solvent affect the extraction yield of this compound?
A5: The polarity of the solvent is a critical factor. This compound is a phenolic compound and is more soluble in polar organic solvents. Ethanol concentration has been identified as a highly significant factor in the extraction of similar compounds like sargahydroquinoic acid from Sargassum.[7] Methanol and ethyl acetate have also been used effectively.[5]
Q6: What is the impact of temperature on this compound extraction?
A6: Temperature can significantly influence extraction efficiency. Higher temperatures can increase the solubility of the target compound and the solvent's diffusion rate, potentially leading to higher yields. For instance, in Pressurized Liquid Extraction (PLE), a higher temperature (100°C) resulted in a greater overall yield of bioactive components from Sargassum serratifolium compared to a lower temperature (25°C).[4] However, excessively high temperatures can risk the thermal degradation of the compound.[8]
Q7: How stable is this compound during extraction and storage?
A7: While specific data on the stability of this compound is limited, bioactive compounds in general, especially phenolics, can be susceptible to degradation by factors such as high temperatures, light, and oxygen.[8][9] It is advisable to use extraction conditions that minimize exposure to harsh conditions and to store extracts in dark, cool conditions, potentially under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound. 2. Insufficient Extraction Time: The compound may not have had enough time to diffuse from the plant matrix into the solvent. 3. Suboptimal Temperature: The extraction temperature may be too low for efficient extraction. 4. Poor Sample Preparation: The Sargassum biomass may not be ground to a fine enough powder, limiting solvent penetration. 5. Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged time) may be causing the compound to degrade. | 1. Solvent Optimization: Experiment with different solvents and solvent mixtures (e.g., varying concentrations of ethanol in water). An ethanol concentration around 74% has been found to be optimal for the similar compound, sargahydroquinoic acid.[7] 2. Time Optimization: Conduct a time-course study to determine the optimal extraction duration. For sargahydroquinoic acid, an extraction time of around 8 hours was found to be effective.[7] 3. Temperature Optimization: Gradually increase the extraction temperature, monitoring the yield and potential degradation products. A temperature of approximately 53°C was optimal for sargahydroquinoic acid extraction.[7] 4. Sample Preparation: Ensure the dried Sargassum is finely powdered to maximize the surface area for extraction. 5. Milder Extraction Conditions: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) which can enhance extraction at lower temperatures.[6] Also, protect the extraction setup from light. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Pigments and Polysaccharides: Sargassum is rich in pigments (like fucoxanthin) and polysaccharides (like alginates and fucoidans) that can be co-extracted.[10] | 1. Solvent Polarity Adjustment: Fine-tune the solvent polarity to be more selective for this compound. 2. Pre-extraction/Defatting: Consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and some pigments. 3. Purification Steps: Implement downstream purification techniques such as column chromatography (e.g., silica gel) or centrifugal partition chromatography to isolate this compound from the crude extract.[11] |
| Inconsistent Results Between Batches | 1. Variability in Raw Material: The chemical composition of Sargassum can vary depending on the species, geographical location, and season of harvest.[12] 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. 3. Moisture Content Variation: Differences in the moisture content of the dried seaweed can affect the actual solvent-to-solid ratio. | 1. Standardize Raw Material: Source Sargassum from the same location and season if possible. Thoroughly document the species and origin of the biomass. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and recorded for each batch. 3. Consistent Drying: Dry the seaweed to a consistent moisture level before extraction. |
Data on Extraction Methods
The following table summarizes a comparative study on the extraction of bioactive components from Sargassum serratifolium. While not specific to this compound, it provides valuable insights into the efficiency of different methods for related compounds.
| Extraction Method | Overall Yield (%) | Key Observations |
| Pressurized Liquid Extraction (PLE) at 100°C | 14.7 | Highest overall yield, likely due to effective cell structure disruption at high temperature.[4] |
| Solid-Liquid Extraction (Methanol) (SME) | 6.2 | A conventional method with moderate yield.[4] |
| Pressurized Liquid Extraction (PLE) at 25°C | 5.6 | Lower yield compared to high-temperature PLE.[4] |
| Supercritical CO2 with Ethanol Co-solvent (SC-CO2 + ethanol) | 3.5 | Lower yield in this study, but offers a "green" alternative.[4] |
Experimental Protocols
Conventional Solid-Liquid Extraction (SLE)
This protocol is a general guideline for the extraction of this compound using a conventional solvent method.
-
Sample Preparation:
-
Wash the collected Sargassum biomass with fresh water to remove salt and debris.
-
Dry the seaweed in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried seaweed into a fine powder using a blender or mill.
-
-
Extraction:
-
Place a known amount of the dried seaweed powder (e.g., 100 g) into a flask.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Stir the mixture continuously at a controlled temperature (e.g., 50°C) for a predetermined duration (e.g., 8 hours).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation.
-
-
Storage:
-
Store the concentrated crude extract in an airtight, dark container at 4°C or -20°C for further analysis and purification.
-
Ultrasound-Assisted Extraction (UAE)
This protocol outlines a method that can enhance extraction efficiency at lower temperatures.
-
Sample Preparation:
-
Follow the same sample preparation steps as in the SLE protocol.
-
-
Extraction:
-
Place a known amount of the dried seaweed powder into a beaker.
-
Add the extraction solvent (e.g., 80% ethanol) at the desired solid-to-liquid ratio.
-
Place the beaker in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration. The temperature of the water bath should be controlled.
-
-
Filtration and Concentration:
-
Follow the same filtration and concentration steps as in the SLE protocol.
-
-
Storage:
-
Store the crude extract as described in the SLE protocol.
-
Visualizations
Experimental Workflow for this compound Extraction and Isolation
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sargassum Seaweed as a Source of Anti-Inflammatory Substances and the Potential Insight of the Tropical Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sargachromanol G inhibits osteoclastogenesis by suppressing the activation NF-κB and MAPKs in RANKL-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnc.ir [ijnc.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of Sargachromanol D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation and purification of Sargachromanol D from Sargassum species.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: this compound is typically extracted from brown algae of the Sargassum genus, which contains a complex mixture of structurally related compounds. The most common impurities that co-elute with this compound include:
-
Other Sargachromanol Isomers: Sargassum species produce a variety of sargachromanol analogs (e.g., Sargachromanol A, B, E, G) that have very similar chemical structures and polarities, making them difficult to separate.
-
Fucoxanthin and other Pigments: These carotenoids are abundant in brown algae and can interfere with purification and analysis.
-
Fucoidans: These are sulfated polysaccharides that can be present in the crude extract.
-
Polyphenols and Phlorotannins: These compounds are also common in Sargassum extracts and can have similar polarities to sargachromanols.
Q2: What is a good starting point for the chromatographic separation of this compound?
A2: A multi-step chromatographic approach is generally recommended. A good starting point is to use a liquid-liquid partitioning method like Centrifugal Partition Chromatography (CPC) or Counter-Current Chromatography (CCC) for initial fractionation, followed by a polishing step using High-Performance Liquid Chromatography (HPLC). For CPC/CCC, a solvent system of n-hexane:ethyl acetate:methanol:water has been shown to be effective for separating related sargachromanols. For HPLC, a reversed-phase C18 column with a water and acetonitrile gradient is a common choice.
Q3: How can I monitor the purity of my this compound fractions?
A3: The purity of this compound fractions can be monitored using analytical HPLC with a UV detector. Sargachromanols typically have a UV absorption maximum around 290-320 nm. Purity is assessed by the peak area percentage of this compound relative to the total peak area in the chromatogram. For confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Other Isomers in HPLC
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Gradient | Optimize the gradient slope. A shallower gradient will increase the separation time but can improve the resolution between closely eluting peaks. | Increased separation between isomer peaks, leading to higher purity of the collected fractions. |
| Incorrect Mobile Phase Composition | Try adding a small percentage of a third solvent, such as methanol or isopropanol, to the mobile phase to alter the selectivity of the separation. | Changes in the elution order or increased separation of the target compound from impurities. |
| Suboptimal Column Chemistry | If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds. | Improved resolution due to different interactions between the analytes and the stationary phase. |
| High Flow Rate | Decrease the flow rate. This can increase the efficiency of the separation and improve resolution, although it will also increase the run time. | Sharper peaks and better separation between closely eluting compounds. |
Issue 2: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Irreversible Adsorption to Stationary Phase | If using silica-based columns, irreversible adsorption can occur. Consider using a polymer-based reversed-phase column or a liquid-liquid chromatography technique like CPC/CCC. | Higher recovery of the target compound as irreversible binding is minimized. |
| Degradation of this compound | Sargachromanols can be sensitive to light and heat. Protect the sample from light and use a cooled autosampler and column compartment if possible. | Reduced degradation of the target compound, leading to a higher overall yield. |
| Suboptimal Extraction from Crude Material | Ensure the initial extraction from the Sargassum biomass is efficient. Re-extract the biomass with the same or a different solvent to check for residual this compound. | Increased amount of this compound in the crude extract, leading to a higher final yield. |
| Poor Fraction Collection | Optimize the fraction collection parameters. Collect smaller fractions around the peak of interest to minimize the collection of overlapping impurities. | Collection of purer fractions, which may require less reprocessing and thus improve the final yield. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Extraction:
-
Dry the Sargassum siliquastrum biomass at 40-50°C and grind it into a fine powder.
-
Macerate the powdered biomass with 95% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate.
-
The sargachromanols will primarily be in the chloroform and ethyl acetate fractions. Concentrate these fractions for further purification.
-
-
Initial Fractionation by Centrifugal Partition Chromatography (CPC):
-
Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water (e.g., in a 5:5:7:3 v/v ratio).
-
Equilibrate the CPC system with the two phases.
-
Dissolve the chloroform or ethyl acetate fraction in a small volume of the solvent system and inject it into the CPC.
-
Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
-
Protocol 2: HPLC Purification and Analysis of this compound
-
Preparative HPLC:
-
Pool the this compound-rich fractions from the CPC.
-
Use a preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm).
-
Employ a mobile phase of water (A) and acetonitrile (B) with a gradient elution. A starting point could be a linear gradient from 60% B to 100% B over 40 minutes.
-
Set the flow rate to an appropriate level for the column size (e.g., 10-20 mL/min).
-
Monitor the elution at a wavelength of approximately 295 nm.
-
Collect fractions corresponding to the this compound peak.
-
-
Analytical HPLC for Purity Assessment:
-
Use an analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm).
-
Employ a mobile phase of water (A) and acetonitrile (B) with a gradient elution (e.g., linear gradient from 70% B to 100% B over 20 minutes).
-
Set the flow rate to 1.0 mL/min.
-
Inject the purified fraction and monitor the chromatogram at 295 nm.
-
Calculate the purity based on the peak area of this compound.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase/Solvent System | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| CPC/CCC | Liquid (e.g., aqueous phase) | n-hexane:ethyl acetate:methanol:water | 70-85% | Moderate | High sample loading, no irreversible adsorption, good for initial fractionation. | Lower resolution than HPLC, requires specialized equipment. |
| Preparative HPLC | C18 Silica | Water/Acetonitrile Gradient | >95% | Low to Moderate | High resolution, well-established technique. | Lower sample capacity, potential for irreversible adsorption, higher solvent consumption. |
Note: The purity and yield values are estimates based on the purification of similar compounds and will vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Solubility of Sargachromanol D in DMSO, ethanol, and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sargachromanol D. The information focuses on the solubility of this compound in common laboratory solvents and provides protocols for determining its solubility and preparing solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents like DMSO and ethanol?
Q2: How should I prepare a stock solution of this compound for cell-based assays?
For cell-based assays, it is common to prepare a concentrated stock solution in a solvent like DMSO.[2] This stock solution can then be diluted into the cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the solvent in the culture medium is low enough to not cause cytotoxicity. For DMSO, this is typically below 0.5%.[3][4]
Q3: Can I use solvents other than DMSO or ethanol to dissolve this compound?
Other organic solvents could potentially dissolve this compound. However, for biological assays, the choice of solvent is critical as it must be compatible with the experimental system (e.g., cell cultures). Solvents like dimethylformamide (DMF) are sometimes used, but their compatibility and potential toxicity need to be carefully evaluated for each specific assay.[5] If precipitation occurs upon dilution in aqueous media, using co-solvents like PEG400 or Tween 80 might be an option to explore.[1]
Troubleshooting Guide
Issue: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium.
-
Reason: This is a common issue with hydrophobic compounds. The compound is soluble in the organic stock solvent but becomes insoluble when introduced into the predominantly aqueous environment of the cell culture medium.[1]
-
Solution 1: Optimize the final solvent concentration. Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.1% for sensitive primary cells and not exceeding 0.5% for most cell lines.[3]
-
Solution 2: Perform a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, try a gradual dilution. First, dilute the DMSO stock in a smaller volume of an aqueous buffer like PBS, and then add this intermediate dilution to the final culture medium.[2]
-
Solution 3: Use a sonicator. After dilution, brief sonication can sometimes help to redissolve small precipitates.[3]
-
Solution 4: Re-evaluate the stock concentration. You may need to prepare a less concentrated stock solution to prevent precipitation upon dilution.[1]
Issue: I am seeing inconsistent results in my biological assays with this compound.
-
Reason: Inconsistent results can be due to incomplete solubilization or precipitation of the compound in the assay wells. The actual concentration of the dissolved compound may be lower than intended.
-
Solution 1: Visually inspect your solutions. Before adding the compound to your cells, ensure that the diluted solution is clear and free of any visible precipitate.
-
Solution 2: Determine the kinetic solubility. Perform a kinetic solubility assay in your specific assay medium to understand the concentration at which the compound starts to precipitate over the time course of your experiment.
-
Solution 3: Include a positive control. Use a known soluble compound with a similar mechanism of action to ensure your assay is performing as expected.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare a series of vials with a known volume of the solvent (e.g., 1 mL).
-
Add an excess amount of this compound to each vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a stock solution for use in biological experiments.[7][8]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
The following tables are templates for researchers to record their experimentally determined solubility data for this compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Observation (Soluble/Partially Soluble/Insoluble) |
| DMSO | |
| Ethanol | |
| Methanol | |
| Acetonitrile | |
| Water | |
| PBS (pH 7.4) |
Table 2: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| DMSO | ||
| Ethanol | ||
| PBS (pH 7.4) |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
This compound Anti-Inflammatory Signaling Pathway
Sargachromanol and related compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10][11]
Caption: Inhibition of inflammatory pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sargachromenol Isolated from Sargassum horneri Inhibits Particulate Matter-Induced Inflammation in Macrophages through Toll-like Receptor-Mediated Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming low yield in the total synthesis of sargachromanols
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the total synthesis of sargachromanols. Due to the current absence of a published total synthesis for sargachromanols, this guide presents a plausible synthetic strategy and addresses potential challenges based on established methodologies for the synthesis of the core structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of sargachromanols?
A1: The primary challenges in synthesizing sargachromanols, such as sargachromanol G, lie in two key areas: the construction of the chromene core and the stereoselective attachment of the complex terpene-like side chain. Low yields can arise from side reactions during the chromene ring formation and poor regioselectivity or polyalkylation during the introduction of the side chain, often via a Friedel-Crafts-type reaction.
Q2: Which step is most likely to have a low yield?
A2: The intramolecular cyclization to form the chromene ring and the Friedel-Crafts alkylation to attach the side chain are often the most problematic steps. The cyclization can be sensitive to the reaction conditions, and the Friedel-Crafts reaction can suffer from a lack of selectivity and the potential for rearrangements.[1][2]
Q3: Are there "greener" alternatives to traditional methods for chromene synthesis?
A3: Yes, recent research has focused on developing more environmentally friendly methods for chromene synthesis. These can include the use of water as a solvent, organocatalysis, and microwave-assisted synthesis, which can sometimes lead to improved yields and reduced reaction times.[3][4][5]
Troubleshooting Guide
Issue 1: Low Yield in Chromene Core Synthesis via Intramolecular Cyclization
Question: I am attempting an intramolecular cyclization of a phenol with an allylic alcohol to form the chromene ring, but the yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this step are common and can be attributed to several factors. Here is a breakdown of potential causes and solutions:
-
Poor Activation of the Allylic Alcohol: The hydroxyl group of the allylic alcohol is a poor leaving group. Acid catalysis is typically required to protonate the hydroxyl, allowing it to leave as water and form a carbocation for the subsequent intramolecular attack by the phenol. Insufficient acid strength or concentration can lead to a sluggish reaction.
-
Side Reactions: The intermediate carbocation can undergo elimination to form a diene instead of the desired cyclization. Also, intermolecular reactions can occur if the concentration of the starting material is too high.
-
Steric Hindrance: The substitution pattern on the phenol or the allylic alcohol can sterically hinder the cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield intramolecular cyclization.
Quantitative Data Summary: Effect of Catalyst and Temperature on Chromene Formation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Toluene | 110 | 12 | 35 |
| 2 | H3PO4 (20) | Xylene | 140 | 8 | 45 |
| 3 | BF3·OEt2 (100) | DCM | 0 to rt | 4 | 65 |
| 4 | Sc(OTf)3 (5) | MeCN | 80 | 6 | 75 |
Note: Data are illustrative and based on typical yields for this reaction type.
Issue 2: Poor Regioselectivity and Polyalkylation in Friedel-Crafts Reaction
Question: I am trying to alkylate the chromene core with the terpene side chain using a Friedel-Crafts reaction, but I am getting a mixture of isomers and polyalkylated products. How can I improve the selectivity?
Answer:
This is a classic problem with Friedel-Crafts alkylations, especially on electron-rich aromatic rings like the chromene core.[1] The newly attached alkyl group activates the ring, making it more susceptible to further alkylation.[1]
-
Catalyst Choice: Strong Lewis acids like AlCl3 can lead to low selectivity and side reactions. Using a milder Lewis acid or a Brønsted acid can sometimes improve the outcome.
-
Reaction Conditions: Lowering the reaction temperature can often increase the selectivity of the reaction.
-
Protecting Groups: Temporarily protecting the phenolic hydroxyl group can modulate the reactivity of the aromatic ring.
-
Alternative Acylation-Reduction Strategy: A more controllable approach is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone. The acyl group is deactivating, which prevents polyacylation.[2]
Logical Relationship for Improving Friedel-Crafts Selectivity:
Caption: Strategies to enhance selectivity in Friedel-Crafts reactions.
Quantitative Data Summary: Comparison of Alkylation vs. Acylation-Reduction
| Entry | Method | Catalyst | Temperature (°C) | Desired Product Yield (%) | Polyalkylated Product (%) |
| 1 | Direct Alkylation | AlCl3 | 0 | 30 | 40 |
| 2 | Direct Alkylation | ZnCl2 | 25 | 50 | 15 |
| 3 | Acylation-Reduction | AlCl3 (for acylation) | 0 | 85 (ketone) | <5 |
| 4 | Acylation-Reduction | - (for reduction) | rt | 95 (final product) | 0 |
Note: Data are illustrative and based on typical yields for these reaction types.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of the Chromene Core via Intramolecular Cyclization
-
To a solution of the starting phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.01 M) under an argon atmosphere at 0 °C, add boron trifluoride diethyl etherate (BF3·OEt2, 1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Warm the mixture to room temperature and stir for an additional 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chromene.
Protocol 2: Hypothetical Friedel-Crafts Acylation of the Chromene Core
-
To a suspension of anhydrous aluminum chloride (AlCl3, 2.5 eq) in anhydrous DCM (0.1 M) at 0 °C under an argon atmosphere, add the acyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of the chromene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 1 hour. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Reduction of the Acyl Group
-
To a solution of the ketone from Protocol 2 (1.0 eq) in a 1:1 mixture of methanol and DCM, add sodium borohydride (NaBH4, 3.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2 hours or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol. This can often be used in the next step without further purification. For the final reduction to the alkane (if desired), a Wolff-Kishner or Clemmensen reduction protocol would be followed.
Disclaimer: The experimental protocols provided are illustrative examples based on standard organic synthesis techniques. As there is no published total synthesis of sargachromanols, these protocols have not been optimized for this specific target and should be adapted and optimized by the researcher.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting Sargachromanol D degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sargachromanol D. The information herein is intended to help identify and resolve potential degradation issues during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chromanol compound isolated from marine algae of the genus Sargassum.[1][2] It is recognized for its potential biological activities, including anti-inflammatory and antioxidant properties.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results and for ensuring its therapeutic efficacy in drug development.
Q2: What are the primary factors that can cause this compound to degrade?
Based on the general principles of chemical stability for natural products and compounds with similar functional groups, the primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, oxygen (oxidation), and inappropriate pH levels in solution.[3][4][5]
Q3: How can I visually identify if my this compound sample has degraded?
Visual signs of degradation can include a change in color (e.g., development of a yellowish or brownish tint) of the solid compound or solution, and a decrease in the clarity of solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment.
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber vial) under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably -20°C or below. For solutions, use of de-gassed solvents and storage at low temperatures is also recommended.
Troubleshooting Guide
Issue 1: Loss of biological activity or inconsistent experimental results.
Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see FAQ Q4).
-
Perform Purity Analysis: Assess the purity of your this compound sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Compare the results with the certificate of analysis or a freshly prepared standard.
-
Conduct a Forced Degradation Study: To understand the stability of this compound under your experimental conditions, you can perform a forced degradation study.[6] This involves exposing the compound to stress conditions (e.g., heat, light, acid, base, oxidizing agents) to identify potential degradation products and pathways.
Issue 2: Appearance of unexpected peaks in my chromatogram.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Analyze Blank Samples: Run a blank sample (solvent only) to rule out contamination from the solvent or analytical system.
-
Characterize Unknown Peaks: Use LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peaks.[7] This information can provide insights into the degradation mechanism.
-
Review Experimental Protocol: Examine your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., prolonged exposure to light, high temperatures, or incompatible reagents).
Data Presentation
Table 1: Hypothetical Degradation of this compound Under Various Stress Conditions (Forced Degradation Study)
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 95.2 | Isomeric compounds |
| 0.1 M NaOH | 24 hours | 88.5 | Oxidized and ring-opened products |
| 3% H₂O₂ | 24 hours | 75.8 | Oxidized derivatives |
| Heat (60°C) | 48 hours | 92.1 | Thermally induced isomers |
| Light (Xenon lamp) | 24 hours | 85.3 | Photo-oxidized products |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-20 min: 60% to 90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: Return to 60% acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in methanol to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acidic Degradation: Dissolve this compound in 0.1 M HCl and incubate at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Degradation: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a xenon lamp (simulating sunlight) for 24 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using the HPLC method described in Protocol 1 to determine the percentage of remaining this compound and to observe the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Decision tree for identifying the cause of analytical discrepancies.
References
- 1. Buy this compound | 856414-53-4 [smolecule.com]
- 2. This compound, 856414-53-4 [thegoodscentscompany.com]
- 3. scribd.com [scribd.com]
- 4. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Enhancing the Bioavailability of Sargachromanol D for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Sargachromanol D, a promising but poorly water-soluble compound.
Troubleshooting Guides
Researchers often face challenges with the low oral bioavailability of hydrophobic compounds like this compound, leading to inconsistent or lower-than-expected in vivo efficacy. This guide provides structured advice on formulation strategies to overcome these issues.
Issue: Low and Variable Plasma Concentrations of this compound Post-Oral Administration
Low and erratic plasma concentrations are typically a direct consequence of the poor aqueous solubility and dissolution rate of this compound in the gastrointestinal tract. Enhancing the dissolution and absorption is key to achieving reliable in vivo data.
Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[1][2][3] | Simple, well-established techniques (micronization, nanosuspension).[1][3] | Can lead to particle aggregation; may not be sufficient for extremely hydrophobic compounds. |
| Lipid-Based Formulations | This compound is dissolved in a lipid carrier, which can be emulsified in the gut to facilitate absorption.[2][4][5] | Can significantly improve bioavailability for lipophilic drugs; can be tailored for self-emulsifying drug delivery systems (SEDDS).[6] | Potential for in vivo variability depending on digestion; physical and chemical stability of the formulation can be a concern.[7] |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid with improved dissolution.[3][8] | Can lead to supersaturation and significantly increased dissolution rates.[9] | Amorphous form may recrystallize over time, affecting stability and performance.[5] |
| Complexation | Encapsulation of the hydrophobic drug molecule within a cyclodextrin cavity, which has a hydrophilic exterior.[1][2] | Increases aqueous solubility and dissolution.[1] | The large size of cyclodextrins can limit the drug loading capacity. |
Experimental Protocol: Preparation of a this compound Nanosuspension using High-Pressure Homogenization
This protocol describes a common top-down method for producing drug nanocrystals, which can significantly improve the dissolution rate and bioavailability of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizer in purified water to create a 1-2% (w/v) solution.
-
Disperse a known amount of this compound (e.g., 5% w/v) into the stabilizer solution.
-
Stir the mixture with a high-speed stirrer (e.g., 8000 rpm) for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 20-30 cycles.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument after every 5 cycles until the desired particle size (typically < 500 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Assess the crystallinity of the processed this compound using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
-
-
In Vivo Administration:
-
The resulting nanosuspension can be directly used for oral gavage in animal studies.
-
Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing the in vivo bioavailability of a poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: We observe a significant first-pass effect with this compound. How can we mitigate this?
A1: The first-pass effect, or pre-systemic metabolism in the gut wall and liver, can significantly reduce the amount of active drug reaching systemic circulation.[10] While formulation strategies primarily aim to improve absorption, some can also help bypass this effect. Lipid-based formulations, particularly those forming long-chain triglycerides, can promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism.[5][6] Additionally, co-administration with inhibitors of relevant metabolizing enzymes (e.g., cytochrome P450 enzymes), if known, could be explored, but this may introduce complexities in data interpretation.
Q2: What is the mechanism of action of this compound that we should consider when designing efficacy studies?
A2: this compound has been reported to exhibit dual functionality as an L-type Ca2+ channel blocker and an endothelin A/B2 receptor antagonist, which contributes to its antihypertensive effects.[11] Furthermore, it has demonstrated anti-inflammatory properties by activating the Nrf2/HO-1 signaling pathway and inhibiting the NF-κB and MAPK signaling pathways in macrophages.[12][13][14] When designing in vivo efficacy studies, it is crucial to select models that are responsive to these mechanisms. For example, models of hypertension or inflammation would be appropriate.[11][15]
This compound Anti-Inflammatory Signaling Pathway
Caption: Simplified signaling pathway for the anti-inflammatory action of this compound.
Q3: How do we choose the right animal model for our in vivo bioavailability studies?
A3: The choice of animal model is critical and depends on the specific research question. For initial pharmacokinetic screening, rats are commonly used due to their well-characterized physiology and the availability of historical data.[10] However, it's important to consider species differences in gastrointestinal physiology and drug metabolism. For instance, the pH of the stomach and intestines, transit time, and the expression of metabolic enzymes and transporters can all vary between species and influence oral bioavailability.[16] For efficacy studies, the model should be relevant to the therapeutic indication of this compound, such as spontaneously hypertensive rats for its antihypertensive effects.[11]
Q4: Can we simply dissolve this compound in an organic solvent like DMSO for oral administration?
A4: While dissolving this compound in a small amount of a water-miscible organic solvent like DMSO and then diluting it with an aqueous vehicle is a common practice in early-stage in vivo studies, it has significant drawbacks. Upon oral administration, the organic solvent rapidly disperses in the aqueous environment of the stomach, which can cause the poorly soluble drug to precipitate into large, non-absorbable particles.[8] This can lead to low and highly variable absorption. It is generally recommended to use a more robust formulation approach, such as a nanosuspension, lipid-based formulation, or solid dispersion, to ensure more consistent and reliable results.
Logical Flow for Formulation Selection
Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.
References
- 1. scispace.com [scispace.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Details for: Oral Bioavailability : › Central Library, Shahjalal University of Science & Technology catalog [opac.library.sust.edu]
Technical Support Center: Analysis of Sargachromanol D by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sargachromanol D.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, referred to as ion enhancement.[3][4][5] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are typically caused by endogenous components of the biological sample (e.g., phospholipids, salts, proteins) or exogenous substances (e.g., anticoagulants, dosing vehicles) that co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[2] Compounds with high polarity, basicity, or high mass are often responsible for these effects.[3]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source.[2][6] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the retention time ranges where ion suppression or enhancement occurs.[6]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with the same concentration of this compound after the extraction process.[2] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with matrix effects?
A4: A stable isotope-labeled internal standard is a version of this compound where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] Since a SIL-IS is chemically identical to this compound, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of this compound quantification between samples. | Significant and variable matrix effects between different sample lots.[2] | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[8] 2. Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9] 3. Optimize Chromatography: Adjust the mobile phase or gradient to better separate this compound from the interfering compounds. |
| Low sensitivity or inability to reach the required limit of quantification (LOQ). | Ion suppression is reducing the signal intensity of this compound.[1][4] | 1. Enhance Sample Cleanup: Use a more selective sample preparation technique. Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[10] 2. Chromatographic Separation: Modify the LC method to shift the retention time of this compound away from regions of high ion suppression.[6] 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components.[3][11] |
| Inconsistent results when switching between different LC-MS/MS systems. | Differences in ion source design and efficiency can lead to varying susceptibility to matrix effects.[6] | 1. Re-evaluate Matrix Effects: Perform a matrix effect assessment on the new instrument. 2. Optimize Ion Source Parameters: Adjust settings such as gas flows, temperature, and voltages to minimize matrix effects on the new system. |
| Calibration curve is non-linear. | Matrix effects may be concentration-dependent.[2] | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects. 2. Employ the Standard Addition Method: This involves adding known amounts of this compound to aliquots of the sample to create a calibration curve within each sample's unique matrix.[12][13] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare two sets of solutions:
-
Set A (Neat Solution): Spike a known concentration of this compound (e.g., at low, medium, and high QC levels) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the same concentrations of this compound as in Set A into the final, extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each concentration level:
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for this compound and the specific matrix.
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass a solution similar to the sample loading solvent (e.g., water or buffer) through the cartridge to prepare it for sample loading.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds while retaining this compound.
-
Elution: Elute this compound from the cartridge using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Key strategies for mitigating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. nebiolab.com [nebiolab.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. alpha-measure.com [alpha-measure.com]
Technical Support Center: Scaling Up the Purification of Sargachromanol D for Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and scaling-up of Sargachromanol D.
Frequently Asked Questions (FAQs)
1. What is this compound and from which sources can it be isolated?
This compound is a meroterpenoid compound belonging to the chromanol class.[1] It is a bioactive natural product that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[2] The primary natural sources of this compound are brown algae of the genus Sargassum, particularly Sargassum siliquastrum.[1][2]
2. What are the general steps for the extraction and purification of this compound?
The general workflow for isolating this compound involves the following key stages:
-
Biomass Preparation: The collected Sargassum seaweed is washed, dried, and ground to a fine powder to increase the surface area for efficient extraction.[3]
-
Extraction: The powdered seaweed is extracted with an organic solvent, typically ethanol or methanol, to isolate a crude extract containing this compound and other metabolites.[3][4]
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity and obtain a fraction enriched with this compound.
-
Chromatographic Purification: The enriched fraction is further purified using one or more chromatographic techniques, such as column chromatography or centrifugal partition chromatography (CPC), to isolate this compound from other closely related compounds.[5][6]
-
Final Polishing: A final purification step, often using preparative High-Performance Liquid Chromatography (prep-HPLC), may be employed to achieve high purity of the final compound.[7]
-
Compound Identification and Quantification: The purified this compound is identified and its purity is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9][10][11] Quantification is typically performed using HPLC-UV.[12][13][14][15]
3. What are the key challenges when scaling up the purification of this compound?
Scaling up the purification of this compound presents several challenges common to natural product isolation:
-
Low Concentration in Source Material: this compound is often present in low concentrations in the seaweed, requiring the processing of large amounts of biomass to obtain sufficient quantities for preclinical studies.
-
Co-elution of Impurities: Extracts from Sargassum species contain a complex mixture of similar compounds, including other sargachromanols, which can co-elute with this compound during chromatography, making purification difficult.[16][17][18][19]
-
Compound Stability: this compound, like many phenolic compounds, may be susceptible to degradation by heat, light, and oxidative conditions during extraction and purification.[20][21]
-
Process Optimization: Chromatographic methods developed at the lab scale may not be directly transferable to a larger scale and require significant optimization of parameters such as column size, flow rate, and solvent consumption.[22][23]
4. How can I store purified this compound to ensure its stability?
While specific stability data for this compound is limited, general best practices for storing phenolic compounds should be followed. It is recommended to store purified this compound as a solid or in a non-polar, aprotic solvent at low temperatures (-20°C or below) in a tightly sealed container, protected from light and oxygen to minimize degradation.[20]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper grinding of seaweed. | 1. Use a more effective solvent like 75% ethanol.[3] 2. Optimize extraction time and temperature; for instance, alkaline extraction at 65°C for 3 hours has shown good yields for related compounds.[24] 3. Ensure the seaweed is ground to a fine powder (e.g., 400-mesh) to maximize surface area.[3] |
| Co-elution of this compound with other sargachromanols in reverse-phase HPLC | Similar polarity and structure of sargachromanol analogues. | 1. Optimize the mobile phase composition by adjusting the ratio of organic solvent to water.[22][25] 2. Try a different stationary phase with alternative selectivity. 3. Employ a two-dimensional HPLC approach for complex separations.[16] |
| Degradation of this compound during purification | 1. Exposure to high temperatures. 2. Presence of oxidative enzymes. 3. Exposure to light. | 1. Perform extraction and chromatography at room temperature or below. 2. Use solvents with antioxidants or perform extractions under an inert atmosphere (e.g., nitrogen). 3. Protect the sample from light by using amber glassware or covering containers with aluminum foil. |
| Poor resolution in column chromatography | 1. Inappropriate mobile phase. 2. Column overloading. 3. Improperly packed column. | 1. Perform small-scale experiments to determine the optimal solvent system for separation. 2. Reduce the amount of sample loaded onto the column. 3. Ensure the column is packed uniformly to prevent channeling.[25] |
| Inconsistent retention times in HPLC | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in temperature. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a guard column and regularly wash the column with a strong solvent to remove adsorbed impurities.[26] 3. Use a column oven to maintain a consistent temperature. |
Data Presentation
Table 1: Comparison of Extraction Methods for Sargachromanols from Sargassum species
| Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Yield of Bioactive Fraction (%) | Reference |
| Solid-Liquid Extraction | Methanol | Room Temp. | Ambient | Not specified | [9] |
| Supercritical Fluid Extraction | CO2 + Ethanol | 45 | 250 | Not specified | [9] |
| Pressurized Liquid Extraction | Not specified | 25 | Not specified | Not specified | [9] |
| Pressurized Liquid Extraction | Not specified | 100 | Not specified | Not specified | [9] |
| Ethanol Extraction | 75% Ethanol | Room Temp. | Ambient | 5.94 | [3] |
Note: The yields of specific sargachromanols were not detailed in percentage terms in the cited literature, but the studies compared the relative effectiveness of these methods.
Table 2: Yield of Fucoidan (a related polysaccharide) from Sargassum species using different extraction parameters
| Extraction Type | Temperature (°C) | Time (hours) | Yield (% w/w) | Reference |
| Alkaline | 65 | 3 | 3.81 ± 0.73 | [24] |
| Acidic | 85 | 5 | 0.13 ± 0.05 | [24] |
This table illustrates how extraction parameters can significantly impact the yield of compounds from Sargassum and is presented as a proxy due to the lack of specific yield data for this compound under varying conditions.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Sargassum siliquastrum
-
Preparation of Seaweed:
-
Wash fresh Sargassum siliquastrum with tap water to remove salt and debris.
-
Dry the seaweed in a well-ventilated area, avoiding direct sunlight, until it is brittle.
-
Grind the dried seaweed into a fine powder using a blender or mill.
-
-
Ethanol Extraction:
-
Soak the powdered seaweed (1 kg) in 75% ethanol (5 L) at room temperature for 24 hours with occasional stirring.[3]
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water (1 L).
-
Perform liquid-liquid partitioning sequentially with an equal volume of n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).
-
Collect the ethyl acetate fraction, which is expected to be enriched with sargachromanols.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the enriched fraction.
-
Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)
Note: This protocol is adapted from the purification of Sargachromanol E and may require optimization for this compound.[5]
-
Preparation of Solvent System:
-
Prepare a biphasic solvent system of n-hexane:ethyl acetate:methanol:water in a volume ratio of 5:5:7:3.[5]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
CPC Operation:
-
Fill the CPC column with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge (e.g., 1000 rpm, this will depend on the instrument).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 10 mL/min) until hydrodynamic equilibrium is reached.
-
Dissolve the enriched ethyl acetate fraction in the mobile phase and inject it into the column.
-
Collect fractions at regular intervals using a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the pure compound and evaporate the solvent.
-
Protocol 3: Quantification of this compound using HPLC-UV
-
Preparation of Standards and Samples:
-
Prepare a stock solution of purified this compound of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the crude extract or purified fraction in methanol for analysis.[13]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used for the separation of phenolic compounds.[12] Optimization will be required.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for chromanols (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.[5][27][28][29][30]
References
- 1. dev.sargcoop.com [dev.sargcoop.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethanol Extract of Sargassum siliquastrum Inhibits Lipopolysaccharide-Induced Nitric Oxide Generation by Downregulating the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutraceutical potential of polyphenol-rich Sargassum species grown off the Korean coast: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. Sargachromanol E | C27H40O4 | CID 11339386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. farma-assets.unige.ch [farma-assets.unige.ch]
- 24. mjas.analis.com.my [mjas.analis.com.my]
- 25. youtube.com [youtube.com]
- 26. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 27. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the antioxidant activity of Sargachromanol D and fucoxanthin
A Comparative Analysis of the Antioxidant Activities of Sargachromanol D and Fucoxanthin
This guide provides a detailed comparison of the antioxidant properties of two marine-derived compounds, this compound and fucoxanthin. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of these natural products. The comparison includes quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the underlying molecular mechanisms and signaling pathways.
Introduction to the Compounds
This compound is a meroterpenoid, a class of chemical compounds having a mixed biosynthetic origin, that is isolated from brown algae of the genus Sargassum.[1][2] Meroterpenoids from this genus have demonstrated significant radical-scavenging activity.[1][2] The antioxidant capacity of chromanols like this compound is attributed to their structural and electronic properties, which allow them to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT).[1][3]
Fucoxanthin is a prominent carotenoid, specifically a xanthophyll, found in the chloroplasts of brown seaweeds and diatoms.[4][5][6] Its unique chemical structure, which includes an allenic bond and a 5,6-monoepoxide, gives it potent antioxidant properties.[4][6] Fucoxanthin has been extensively studied for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][7][8]
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and fucoxanthin have been evaluated using various in vitro assays. While direct comparative studies are limited, the following table summarizes representative data from different studies to provide a quantitative perspective. The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.
| Assay | This compound (IC50) | Fucoxanthin (IC50) | Reference Compound (IC50) |
| DPPH Radical Scavenging | Data not available in direct µg/mL format; noted to have significant scavenging activity[2] | 322.58 µg/mL[5] | Ascorbic Acid (Vitamin C) |
| ABTS Radical Scavenging | Not widely reported | Not widely reported in IC50; noted to have strong activity[6] | Trolox |
| Cellular Antioxidant Activity (CAA) | Not widely reported | Not widely reported | Quercetin |
Note: The presented values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[11] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[11] This solution should be freshly prepared and protected from light.[11]
-
Sample Preparation: Dissolve the test compounds (this compound or fucoxanthin) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.[11]
-
Reaction: Add a defined volume of each sample dilution to a cuvette or a well of a 96-well plate. Then, add an equal volume of the DPPH working solution to initiate the reaction.[11] A blank containing only the solvent and DPPH solution is also prepared.[11]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.[11]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or a microplate reader.[11][12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms.[13]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of 7 mM ABTS and 2.45 mM potassium persulfate in water.[14][15] Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical.[13][14]
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).[16]
-
Reaction: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.[15]
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 10 minutes).[14]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay, comparing the absorbance of the sample to that of a control.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, accounting for factors like cell uptake and metabolism.[17][18] It typically uses a probe like 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS).[17]
Protocol:
-
Cell Culture: Seed adherent cells, such as HepG2, in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[19][20]
-
Cell Treatment: Wash the cells with phosphate-buffered saline (PBS).[21] Then, incubate the cells with the test compounds or a standard like quercetin, along with the DCFH-DA probe (e.g., 50 µM) for 1 hour.[17][19]
-
Induction of Oxidative Stress: After incubation, wash the cells again to remove the treatment medium.[19] Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), to all wells except the blank.[19][21]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 538 nm.[19][21] Readings are taken kinetically over a period of 1 hour at regular intervals (e.g., every 5 minutes).[17][19]
-
Calculation: The CAA value is calculated from the area under the curve of fluorescence versus time and is often expressed as micromoles of quercetin equivalents (QE).[19]
Visualization of Workflows and Pathways
Experimental Workflows
Caption: Workflow for in vitro antioxidant assays (DPPH/ABTS).
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Signaling Pathway
Both this compound and fucoxanthin have been shown to exert their antioxidant effects not just by direct radical scavenging, but also by modulating endogenous antioxidant defense systems. A key pathway involved is the Nrf2/ARE pathway.
Caption: The Nrf2/ARE antioxidant signaling pathway.
Mechanisms of Antioxidant Action
This compound
The antioxidant mechanism of this compound is primarily linked to its ability to act as a direct free radical scavenger. Computational studies using density functional theory (DFT) suggest that the hydrogen atom transfer (HAT) mechanism is the most favored pathway for its antioxidant activity.[3] This involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[1]
Furthermore, recent studies indicate that sargachromenols can also provide cellular protection through indirect antioxidant mechanisms. Sargachromenol has been shown to activate the Nrf2/HO-1 (Heme Oxygenase-1) signaling pathway.[22][23] By activating the transcription factor Nrf2, it promotes the expression of downstream antioxidant enzymes like HO-1, which enhances the cell's ability to combat oxidative stress.[22][23]
Fucoxanthin
Fucoxanthin exhibits a dual antioxidant mechanism. It is a potent direct scavenger of free radicals, an activity attributed to its unique molecular structure.[6] In vitro assays have consistently demonstrated its ability to neutralize DPPH and other radicals.[5][7]
In addition to direct scavenging, fucoxanthin is a well-documented activator of the Nrf2/ARE signaling pathway.[7][24] It promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes.[8][25] This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[24][25] This upregulation of the endogenous antioxidant system contributes significantly to its protective effects against oxidative stress.[24][26]
Conclusion
Both this compound and fucoxanthin are promising antioxidant compounds derived from marine brown algae. While fucoxanthin has been more extensively studied, with a larger body of quantitative data available, both compounds demonstrate significant potential.
-
Direct Antioxidant Activity: Both compounds are effective direct radical scavengers, although quantitative comparisons are challenging due to a lack of standardized, parallel studies.
-
Indirect Antioxidant Activity: A key similarity is their ability to modulate the Nrf2 signaling pathway. This indirect mechanism, which upregulates the cell's own antioxidant defenses, is a crucial aspect of their protective effects and suggests potential for long-term therapeutic benefits against diseases rooted in chronic oxidative stress.
Further research, particularly head-to-head comparative studies using standardized cellular assays, is necessary to fully elucidate the relative potencies and therapeutic potential of this compound and fucoxanthin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Antioxidant Secondary Metabolites of Sargassum spp. [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. Applications of Antioxidant Secondary Metabolites of Sargassum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Studies on the Pharmacological Activities of Fucoxanthin [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. mdpi.com [mdpi.com]
- 19. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 20. zen-bio.com [zen-bio.com]
- 21. Cellular Antioxidant Activity (CAA) [bio-protocol.org]
- 22. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae [frontiersin.org]
- 25. Fucoxanthin Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes [agris.fao.org]
- 26. Antioxidant and Neuroprotective Effects of Fucoxanthin and Its Metabolite Fucoxanthinol: A Comparative In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Sargachromanol D: A Potent Natural Anti-Inflammatory Agent on Par with Established Drugs
For Immediate Release
[City, State] – In the landscape of anti-inflammatory drug discovery, the marine-derived compound Sargachromanol D is demonstrating significant promise, exhibiting inhibitory activity comparable to well-established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This comparison guide provides an in-depth analysis of the 50% inhibitory concentration (IC50) values of this compound alongside Indomethacin, Celecoxib, and Dexamethasone, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Analysis of IC50 Values
The anti-inflammatory potential of a compound is frequently quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. The data presented below summarizes the IC50 values for this compound and commercially available anti-inflammatory drugs, highlighting their potency and selectivity.
| Compound | Target/Assay | IC50 Value | Cell Line / System |
| This compound | COX-2-derived PGE2 Production | 15 µM | LPS-stimulated RAW 264.7 |
| Indomethacin | COX-1 | 18 nM - 0.23 µM | Various |
| COX-2 | 26 nM - 0.63 µM | Various | |
| Celecoxib | COX-2 | 40 nM - 91 nM | Sf9 cells, Human Dermal Fibroblasts |
| Dexamethasone | Glucocorticoid Receptor | 38 nM | In vitro binding assay |
| Lymphocyte Proliferation Inhibition | > 1 µM (Resistant) - < 100 nM (Sensitive) | Con-A stimulated PBMC |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay methodology.
Unraveling the Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.
This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines.[1] this compound has been shown to suppress the production of these inflammatory molecules, with a notable IC50 value of 15 µM for the inhibition of COX-2-derived PGE2.
Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[2][3] By inhibiting these enzymes, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Its non-selective nature, however, can lead to gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.
Celecoxib is a selective COX-2 inhibitor.[4][5] This selectivity allows it to effectively reduce inflammation and pain with a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs like Indomethacin.[4]
Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR).[6] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like COX-2.[6]
Visualizing the Pathways
To illustrate the intricate signaling cascades affected by these compounds, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: this compound inhibits LPS-induced inflammatory pathways.
Caption: Mechanism of action for Indomethacin and Celecoxib.
Caption: Dexamethasone's genomic mechanism of action.
Experimental Protocols
The determination of the anti-inflammatory activity of this compound and the comparator drugs involves standardized in vitro assays. A representative experimental workflow for assessing the inhibition of PGE2 production is outlined below.
Caption: Workflow for PGE2 inhibition assay.
Detailed Methodology for PGE2 Inhibition Assay:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator drugs. The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for 24 hours to allow for the production of PGE2.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition for each compound concentration is calculated relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates significant anti-inflammatory activity by inhibiting key inflammatory pathways, with a potency that warrants further investigation as a potential therapeutic agent. Its ability to suppress PGE2 production, a critical mediator of inflammation, positions it as a compelling natural alternative to existing anti-inflammatory drugs. The data and methodologies presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising marine compound.
References
Head-to-head comparison of Sargachromanol D and sargaquinoic acid
A Comprehensive Guide for Researchers and Drug Development Professionals
Sargachromanol D and sargaquinoic acid, two prominent meroterpenoids isolated from brown algae of the genus Sargassum, have garnered significant attention within the scientific community for their diverse and potent biological activities. Both compounds are recognized for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a detailed head-to-head comparison of this compound and sargaquinoic acid, presenting key experimental data, outlining methodologies, and illustrating their mechanisms of action through signaling pathway diagrams. This objective comparison aims to equip researchers and drug development professionals with the necessary information to advance their research and development endeavors.
Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data on the biological activities of this compound and sargaquinoic acid, as reported in the scientific literature.
| Biological Activity | Target/Assay | This compound | Sargaquinoic Acid | Reference |
| Anti-hypertensive | L-type Ca²⁺ channel antagonism | Dual antagonist | Not Reported | [1] |
| Endothelin A/B₂ receptor antagonism | Dual antagonist | Not Reported | [1] | |
| Blood pressure reduction in vivo | 80 mg/kg (oral, SHRs) | Not Reported | [1] | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Not Reported | Inhibits LPS-induced NO production | [2][3] |
| iNOS Protein Expression Inhibition | Not Reported | Inhibits LPS-induced iNOS expression | [2][3][4] | |
| COX-2 Protein Expression Inhibition | Not Reported | Inhibits LPS-induced COX-2 expression | [4] | |
| Apoptosis-Inducing | Caspase-3, -8, -9, PARP activation | Induces activation | Induces activation | [5][6] |
| Enhancement of UVB-induced apoptosis | Not Reported | Enhances UVB-induced apoptosis | [5] | |
| Adipocyte Differentiation | PPARα/γ activation | Not Reported | Dual agonist | [7] |
SHRs: Spontaneously Hypertensive Rats
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and sargaquinoic acid.
Anti-inflammatory Activity Assessment
Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For experiments, cells are pre-treated with various concentrations of sargaquinoic acid for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[2][4]
Nitric Oxide (NO) Production Assay: NO production is measured in the culture medium using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[2]
Western Blot Analysis for iNOS and COX-2 Expression: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Anti-hypertensive Activity Assessment
Ex Vivo Vasoconstriction Assay: Rabbit basilar arteries are isolated and mounted in a myograph system. The arteries are pre-contracted with high K⁺ depolarization or endothelin-1 (ET-1). The vasodilatory effect of this compound is then assessed by cumulatively adding the compound to the bath.[1]
In Vivo Blood Pressure Measurement: Spontaneously hypertensive rats (SHRs) are administered this compound orally at a dose of 80 mg/kg. Systolic and diastolic blood pressure are measured at various time points (e.g., 2 hours and 24 hours post-administration) using the tail-cuff method.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and sargaquinoic acid are mediated through the modulation of several key signaling pathways.
Sargaquinoic Acid: Anti-inflammatory Signaling
Sargaquinoic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and JNK signaling pathways in macrophages stimulated with LPS.[2][3] This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Sargaquinoic acid's anti-inflammatory mechanism.
This compound: Anti-hypertensive Signaling
This compound demonstrates a dual-action mechanism for its anti-hypertensive effects by acting as both an L-type Ca²⁺ channel blocker and an antagonist for endothelin A/B₂ receptors.[1] This dual antagonism leads to vasodilation and a reduction in blood pressure.
Caption: this compound's dual anti-hypertensive action.
Summary and Future Directions
Both this compound and sargaquinoic acid, derived from Sargassum, exhibit promising pharmacological properties. Sargaquinoic acid has been well-characterized for its anti-inflammatory and pro-apoptotic activities, with its mechanism of action involving the modulation of key inflammatory signaling pathways. In contrast, this compound has demonstrated a unique dual-action anti-hypertensive effect, suggesting its potential as a novel therapeutic for cardiovascular diseases.
While this guide provides a comparative overview based on available data, direct comparative studies evaluating the potency and efficacy of these two compounds under the same experimental conditions are lacking. Future research should focus on such head-to-head comparisons across a broader range of biological assays to fully elucidate their therapeutic potential and differential activities. Such studies will be invaluable for guiding the selection and development of these natural products into clinically relevant therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Sargaquinoic acid isolated from Sargassum siliquastrum inhibits lipopolysaccharide-induced nitric oxide production in macrophages via modulation of nuclear factor-κB and c-Jun N-terminal kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sargaquinoic acid and sargachromenol, extracts of Sargassum sagamianum, induce apoptosis in HaCaT cells and mice skin: Its potentiation of UVB-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Antihypertensive Promise of Sargachromanol D: A Comparative Analysis
A deep dive into the therapeutic potential of Sargachromanol D, a novel compound isolated from marine brown algae, reveals a promising dual-action mechanism for the management of hypertension. This guide offers a comparative analysis of this compound against established antihypertensive agents, nifedipine and captopril, supported by experimental data from various hypertension models.
This compound, a meroterpenoid derived from Sargassum serratifolium, has emerged as a compelling candidate in the quest for new hypertension therapies. Its unique mechanism, acting as both an L-type Ca2+ channel blocker and an endothelin A/B2 receptor antagonist, sets it apart from conventional treatments and suggests a broad spectrum of efficacy, particularly in challenging forms of hypertension. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence, comparing its performance with the well-established calcium channel blocker, nifedipine, and the angiotensin-converting enzyme (ACE) inhibitor, captopril.
Comparative Efficacy in Hypertension Models
To contextualize the therapeutic potential of this compound, its performance has been evaluated alongside nifedipine and captopril in preclinical hypertension models. The following tables summarize the key quantitative data from these studies.
In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
| Compound | Dose | Route of Administration | Maximum Reduction in Systolic Blood Pressure (SBP) | Duration of Action |
| This compound | 80 mg/kg | Oral | Significant reduction | Maintained for 24 hours[1] |
| Nifedipine | 5 mg/kg | Oral | 49% | Not specified[2] |
| Captopril | 100 mg/kg/day | Oral | Significant reduction | Chronic treatment[3] |
In Vitro Vasodilatory Effects
The vasodilatory properties of this compound and nifedipine were assessed in isolated arterial preparations.
| Compound | Agonist | EC50 (Concentration for 50% maximal effect) |
| This compound | Potassium Chloride (KCl) | 1.62 ± 0.63 μM[1] |
| Endothelin-1 (ET-1) | 9.8 ± 0.6 μM[1] | |
| Nifedipine | Potassium Chloride (KCl) | Potent relaxation observed |
Note: Direct comparative EC50 values for nifedipine and captopril under identical experimental conditions as this compound were not available in the reviewed literature. Captopril's primary mechanism is not direct vasodilation in this context.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the in vivo antihypertensive effects of this compound and comparator drugs.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
This compound, Nifedipine, Captopril.
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Animal restrainers.
-
Warming platform.
Procedure:
-
Acclimatization: House SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Baseline Measurement: Acclimate the rats to the restrainer and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations. Record baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for each rat.
-
Drug Administration: Randomly divide the rats into treatment groups (this compound, Nifedipine, Captopril) and a vehicle control group. Administer the compounds or vehicle orally via gavage at the specified doses.
-
Blood Pressure Monitoring: At predetermined time points (e.g., 2, 4, 6, 8, and 24 hours post-administration), measure SBP and DBP using the tail-cuff method. The rat's tail is placed through a cuff which is inflated and then slowly deflated. A sensor detects the return of blood flow.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the effects of this compound with the control and other treatment groups using appropriate statistical methods (e.g., ANOVA).
In Vitro Isolated Aortic Ring Vasodilation Assay
Objective: To evaluate the direct vasodilatory effects of this compound on vascular smooth muscle.
Materials:
-
Male Wistar rats (or other suitable strain).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Potassium chloride (KCl) and Endothelin-1 (ET-1) for inducing contraction.
-
This compound and Nifedipine.
-
Organ bath system with force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer to record isometric tension.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes. To check the viability of the rings, induce a contraction with a high concentration of KCl (e.g., 60 mM).
-
Induction of Contraction: After washing out the KCl and allowing the rings to return to baseline, induce a stable contraction with either KCl (to test for L-type Ca2+ channel blocking activity) or Endothelin-1 (to test for ET receptor antagonism).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound or Nifedipine in a cumulative manner to the organ bath, allowing the response to stabilize at each concentration.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by KCl or ET-1. Plot the concentration-response curves and calculate the EC50 values.
L-NAME-Induced Hypertension Model
Objective: To induce hypertension through the inhibition of nitric oxide synthase and evaluate the therapeutic effect of test compounds.
Procedure:
-
Administer Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, to rats (e.g., Sprague-Dawley or Wistar) in their drinking water or via daily oral gavage (typically 40 mg/kg/day) for several weeks.[4][5][6]
-
Monitor blood pressure regularly using the tail-cuff method to confirm the development of hypertension.
-
Once hypertension is established, administer this compound or comparator drugs and monitor the effects on blood pressure as described in the SHR protocol.
Salt-Sensitive Hypertension Model
Objective: To induce hypertension through a high-salt diet in a susceptible rat strain and assess the efficacy of test compounds.
Procedure:
-
Use a salt-sensitive rat strain, such as the Dahl salt-sensitive (SS) rat.[1]
-
Feed the rats a high-salt diet (e.g., 4-8% NaCl) for several weeks.[7][8]
-
Monitor blood pressure to track the development of hypertension.
-
Once hypertension is established, administer this compound or comparator drugs and evaluate the impact on blood pressure.
Concluding Remarks
This compound presents a novel and promising therapeutic strategy for hypertension. Its dual mechanism of action, targeting both L-type calcium channels and endothelin receptors, suggests it may offer advantages over existing therapies, particularly in complex and resistant forms of hypertension. The experimental data, while still in the preclinical stage, demonstrates a significant and sustained blood pressure-lowering effect. Further head-to-head comparative studies with standard antihypertensive agents in a wider range of hypertension models are warranted to fully elucidate its therapeutic potential and position it within the clinical landscape. The detailed protocols provided in this guide are intended to facilitate such future research and contribute to the rigorous evaluation of this exciting new compound.
References
- 1. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin-Converting Enzyme Inhibitor, Captopril, Improves Scar Healing in Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JCI Insight - Potassium supplementation and depletion during development of salt-sensitive hypertension in male and female SS rats [insight.jci.org]
A Comparative Guide to Sargachromanol D in Sargassum Species for Researchers
This guide provides a comparative overview of Sargachromanol D content in various Sargassum species, tailored for researchers, scientists, and drug development professionals. It includes available data on the distribution of this and related compounds, detailed experimental protocols for its extraction and analysis, and a visualization of its role in cellular signaling pathways.
Cross-Species Comparison of Sargachromanol Content
While a direct quantitative comparison of this compound across multiple Sargassum species is not extensively documented in publicly available literature, existing studies have identified its presence and that of structurally similar compounds in several species. This compound belongs to a class of meroterpenoids known as sargachromanols, which have been isolated from various Sargassum seaweeds. The table below summarizes the reported presence of this compound and other related sargachromanols in different Sargassum species. The lack of standardized quantification methods across studies makes a direct comparison of absolute content challenging.
| Sargassum Species | This compound | Other Sargachromanols Reported |
| Sargassum siliquastrum | Present | Sargachromanol A–P |
| Sargassum horneri | Not explicitly reported | Sargachromenol |
| Sargassum yezoense | Not explicitly reported | Sargachromenol |
| Sargassum serratifolium | Not explicitly reported | Sargachromenol |
| Sargassum aquifolium | Not explicitly reported | Sargachromanols A |
| Sargassum ilicifolium | Not explicitly reported | Sargachromanols A |
| Sargassum oligocystum | Not explicitly reported | Sargachromanols A |
Note: The absence of a report for this compound in a particular species does not definitively confirm its absence, but rather reflects a lack of specific investigation or detection in the cited studies.
Experimental Protocols
Extraction of Sargachromanols from Sargassum
This protocol describes a general method for the extraction of sargachromanols from dried Sargassum biomass, based on common solvent extraction techniques.
a. Sample Preparation:
-
Collect fresh Sargassum seaweed and wash thoroughly with tap water to remove salts, sand, and epiphytes.
-
Freeze-dry or air-dry the cleaned seaweed at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Grind the dried seaweed into a fine powder using a blender or a mill.
b. Solvent Extraction:
-
Suspend the powdered Sargassum (e.g., 100 g) in a suitable organic solvent such as methanol or ethanol (e.g., 1 L) at a 1:10 solid-to-solvent ratio.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the extract through cheesecloth and then filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
c. Fractionation (Optional but Recommended):
-
To enrich the sargachromanol fraction, the crude extract can be subjected to liquid-liquid partitioning.
-
Dissolve the crude extract in a mixture of water and a non-polar solvent like n-hexane to remove non-polar compounds.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform or ethyl acetate, where sargachromanols are likely to be concentrated.
-
Evaporate the solvent from the desired fraction to obtain an enriched extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of this compound. Method optimization will be required for specific instrumentation and sample matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with an acidifier (e.g., 0.1% formic acid or acetic acid) and (B) an organic solvent like acetonitrile or methanol.
-
Example Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 30-40 minutes to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for instance, 25°C or 30°C, to ensure reproducible retention times.
-
Detection: Monitor the absorbance at a wavelength where this compound exhibits maximum absorbance (this would need to be determined from its UV spectrum, but a general wavelength for phenolic compounds is around 280 nm).
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various known concentrations.
-
Inject the prepared Sargassum extracts onto the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the anti-inflammatory signaling pathway affected by this compound and a typical experimental workflow for its analysis.
Caption: Experimental workflow for this compound quantification.
Caption: this compound inhibits the NF-κB inflammatory pathway.
A Comparative Analysis of Sargachromanol D and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant efficacy of Sargachromanol D, a naturally occurring phlorotannin found in brown algae of the genus Sargassum, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox. This document synthesizes available experimental data to offer an objective performance assessment, supported by detailed methodologies and visual representations of relevant biological pathways.
Executive Summary
This compound has demonstrated potent antioxidant activities, often comparable or superior to synthetic counterparts like BHT and Trolox in various in vitro assays. Its efficacy stems from its unique chromanol structure, enabling it to act as a powerful free radical scavenger. Furthermore, emerging evidence suggests that this compound may also exert its antioxidant effects through the modulation of cellular signaling pathways, such as the Nrf2/HO-1 pathway, offering a multi-faceted mechanism of action that distinguishes it from many synthetic antioxidants.
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available quantitative data from various studies, comparing the antioxidant activities of this compound and its derivatives with synthetic antioxidants. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Reference |
| This compound | Data not available for pure compound | |
| Sargachromanol E | 13.7 | [1] |
| Sargachromanol G | 8.9 | [1] |
| Mojabanchromanol | Comparable to BHT | |
| BHT (Butylated Hydroxytoluene) | 28.2 | [2] |
| Trolox | 8.8 | [3] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Reference |
| This compound | Data not available for pure compound | |
| Sargassum serratifolium extract | Lower than Trolox | [4] |
| BHT (Butylated Hydroxytoluene) | 7.2 | [5] |
| Trolox | 3.5 | [6] |
Lower IC50 values indicate higher antioxidant activity.
Table 3: Lipid Peroxidation Inhibition
| Antioxidant | Inhibition Capacity | Reference |
| This compound | Significant reduction in lipid peroxidation | [5] |
| Mojabanchromanol | Equal or better than BHT and α-tocopherol in TBARS assay | |
| BHT (Butylated Hydroxytoluene) | Standard antioxidant | [7] |
| Trolox | IC50 = 249.65 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the antioxidant sample are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm.
-
Ascorbic acid or Trolox is often used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the antioxidant sample are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
Trolox is commonly used as a standard.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Procedure:
-
A biological sample (e.g., liver homogenate, microsomes) is incubated with a pro-oxidant (e.g., FeSO4, AAPH) in the presence and absence of the antioxidant.
-
After incubation, the reaction is stopped by adding a solution of trichloroacetic acid (TCA).
-
Thiobarbituric acid (TBA) reagent is added to the mixture.
-
The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured at approximately 532 nm.
-
The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a similar standard.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample with and without the antioxidant.
Signaling Pathways and Mechanisms of Action
This compound: Dual Antioxidant Mechanism
This compound and related meroterpenoids from Sargassum species exhibit a dual mechanism of antioxidant action. They can directly scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) mechanisms. Additionally, they can upregulate the cellular antioxidant defense system through the activation of the Nrf2/HO-1 signaling pathway.
Caption: this compound's dual antioxidant mechanism of action.
Synthetic Antioxidants: Primary Radical Scavenging
Synthetic antioxidants like BHT and Trolox primarily function as chain-breaking antioxidants. They donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. A comparative study of extraction methods for recovery of bioactive components from brown algae Sargassum serratifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Antioxidant Secondary Metabolites of Sargassum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl [mdpi.com]
- 8. researchgate.net [researchgate.net]
A comparative study of the neuroprotective effects of different sargachromanols
An In-depth Review for Researchers and Drug Development Professionals
Sargachromanols, a class of meroterpenoids derived from brown algae of the genus Sargassum, have garnered significant attention for their potent neuroprotective properties. These compounds offer a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of different sargachromanols, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Comparative Efficacy of Sargachromanols
The neuroprotective effects of various sargachromanols have been evaluated using different in vitro models of neuronal damage. The following table summarizes the quantitative data from key studies, highlighting the comparative potency of these compounds.
| Sargachromanol Derivative | Experimental Model | Key Findings | Concentration | Citation |
| Sargachromenol (SC) | Glutamate-induced oxidative stress in HT22 cells | Significantly increased cell viability and inhibited glutamate-induced damage. | 14.73 µM | [1] |
| Reduced glutamate-induced apoptosis by inhibiting the sub-G1 population, DNA fragmentation, and nuclear condensation. | Not specified | [2][3][4] | ||
| Upregulated anti-apoptotic protein Bcl-2 and downregulated pro-apoptotic proteins (Bax, p53, cleaved-PARP, caspase-3, caspase-9, cytochrome c). | Not specified | [1][2][3][4] | ||
| Sargahydroquinoic Acid (SHQA) | Aβ₂₅₋₃₅-stimulated PC12 cells | Exhibited the most potent effect on Aβ-induced mitochondrial-associated oxidative stress and apoptosis among the tested compounds (sargaquinoic acid, SHQA, and sargachromenol). | Not specified | [5][6] |
| Enhanced the expression and translocation of Nrf2 and upregulated Nrf2-regulated antioxidant enzymes (HO-1, NQO1, GCLc, GCLm, and TrxR1). | Not specified | [5] | ||
| Sargachromanol G | LPS-stimulated RAW 264.7 macrophages | Dose-dependently inhibited the production of inflammatory markers (NO, iNOS, PGE₂, COX-2) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | 10, 20, and 40 µM | [7][8] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of sargachromanols are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Sargachromanols have been shown to suppress the activation of these pathways, thereby reducing neuroinflammation.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical antioxidant response element. Sargachromanols can activate this pathway to protect neuronal cells from oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and is implicated in the neuroprotective effects of sargahydroquinoic acid (SHQA).
References
- 1. Sargachromenol Isolated from Sargassum horneri Attenuates Glutamate-Induced Neuronal Cell Death and Oxidative Stress through Inhibition of MAPK/NF-κB and Activation of Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sargachromenol Isolated from Sargassum horneri Attenuates Glutamate-Induced Neuronal Cell Death and Oxidative Stress through Inhibition of MAPK/NF-κB and Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of sargahydroquinoic acid against Aβ25-35-evoked damage via PI3K/Akt mediated Nrf2 antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of sargachromanol G isolated from Sargassum siliquastrum in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Sargachromanol D: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential synergistic effects of Sargachromanol D, a chromanol derivative isolated from Sargassum species, with other natural compounds. While direct studies on the synergistic interactions of this compound are limited, this document compiles available data on its known biological activities and compares them with the demonstrated synergistic effects of structurally or mechanistically related natural products. The objective is to offer a foundational resource for designing and conducting future research into this compound-based combination therapies.
This compound has garnered interest for its notable anti-inflammatory and neuroprotective properties. These effects are primarily attributed to its ability to modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways. Many natural compounds that exhibit synergistic effects in antioxidant, anti-inflammatory, and anticancer applications act on these same pathways. This guide will, therefore, draw parallels and present data from such studies to build a strong case for investigating the combinatorial potential of this compound.
Table 1: Synergistic Anti-Cancer Effects of Natural Compounds Targeting a Shared Pathway with this compound
While specific data for this compound is not yet available, the following table summarizes the synergistic anti-cancer effects of other natural compounds, particularly flavonoids, which are known to modulate the MAPK/NF-κB and PI3K/Akt pathways, also implicated in the action of this compound. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates how many-fold the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.
| Natural Compound Combination | Cancer Cell Line | Effect | Quantitative Synergy Data | Reference |
| Quercetin + Paclitaxel | A549 (Lung Cancer) | Increased sensitivity to Paclitaxel, G2/M arrest | CI values < 1 | [1] |
| Chrysin + Temozolomide | U87MG (Glioblastoma) | Enhanced apoptosis and autophagy | CI values < 1 | [2] |
| Epigallocatechin-3-gallate (EGCG) + Temozolomide | U251 (Glioblastoma) | Increased apoptosis, inhibition of proliferation | CI values < 1 | [2] |
| Rosmarinus officinalis EO + Mentha x piperita EO | A549 (Lung Cancer) | Increased cytotoxicity | FIC Index: 0.207 (synergistic) | [3] |
| Rosmarinus officinalis EO + Salvia officinalis EO | A549 (Lung Cancer) | Increased cytotoxicity | FIC Index: 0.365 (synergistic) | [3] |
Note: The Fractional Inhibitory Concentration (FIC) Index is interpreted similarly to the Combination Index, with values ≤ 0.5 indicating strong synergy.
Table 2: Synergistic Anti-Inflammatory Effects of Natural Compound Combinations
This table presents quantitative data on the synergistic anti-inflammatory effects of combinations of natural extracts, which often target the NF-κB pathway, a key target of this compound.
| Natural Compound Combination | Model | Key Inflammatory Marker | Quantitative Synergy Data | Reference |
| Ginger Extract + Turmeric Extract | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | CI at IC50 = 0.82 | [4] |
| Ginger Extract + Turmeric Extract | LPS-stimulated RAW 264.7 cells | TNF-α | CI at IC50 = 0.85 | [4] |
| Ginger Extract + Turmeric Extract | LPS-stimulated RAW 264.7 cells | IL-6 | CI at IC50 = 0.79 | [4] |
| Solanum xanthocarpum + Cassia fistula | Carrageenan-induced paw edema in rats | Paw edema inhibition | Interaction Index < 1 | [5] |
Experimental Protocols
Cytotoxicity and Anti-Proliferative Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, crucial for evaluating the cytotoxic effects of compounds in cancer research.[6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the combination compound, and their mixture at different ratios for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.
Synergy Analysis: Combination Index (CI) Method
The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted method for quantifying drug interactions.[8][9]
Protocol:
-
Dose-Response Curves: Determine the dose-response curves and IC50 values for each compound individually and for the combination at a constant ratio.
-
Combination Index Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same effect.[10]
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Dose Reduction Index (DRI): The DRI for each drug can be calculated as: DRI₁ = (Dx)₁ / (D)₁ DRI₂ = (Dx)₂ / (D)₂ A DRI value greater than 1 indicates a favorable dose reduction in the combination.[11]
Isobologram Analysis
Isobologram analysis is a graphical method to determine the nature of the interaction between two compounds.[12][13]
Protocol:
-
Determine IC50 Values: Obtain the IC50 values for each compound individually.
-
Construct the Isobologram: Plot the IC50 value of compound A on the x-axis and the IC50 value of compound B on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Plot Combination Data: For a combination of compounds A and B that produces a 50% inhibitory effect, plot the concentrations of A and B used in the combination as a point on the graph.
-
Interpretation:
-
Point below the line: Synergism
-
Point on the line: Additive effect
-
Point above the line: Antagonism
-
Anti-inflammatory Synergy Assessment
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: Treat the cells with this compound, the combination compound, and their mixture at various concentrations.
-
Measurement of Inflammatory Mediators: Measure the levels of key inflammatory mediators such as nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[4]
-
Synergy Analysis: Calculate the IC50 values for the inhibition of each inflammatory marker and use the Combination Index method or isobologram analysis to determine the nature of the interaction.
Antioxidant Synergy Assessment (DPPH and ABTS Assays)
Protocol:
-
DPPH Radical Scavenging Assay:
-
ABTS Radical Cation Decolorization Assay:
-
Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.
-
Add different concentrations of the individual compounds and their combinations to the ABTS•+ solution.
-
Measure the reduction in absorbance at 734 nm.[16]
-
-
Synergy Analysis: Calculate the scavenging activity for each compound and combination. The synergistic effect can be evaluated by comparing the experimental scavenging activity of the mixture with the theoretical sum of the individual activities.
Signaling Pathways and Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and are potential targets for synergistic interactions.
Caption: MAPK/NF-κB and Nrf2/HO-1 signaling pathways modulated by this compound.
Caption: Experimental workflow for evaluating synergistic effects of natural compounds.
Conclusion
The existing body of research strongly suggests that natural compounds targeting the MAPK/NF-κB and Nrf2/HO-1 signaling pathways hold significant promise for synergistic therapeutic applications. While direct evidence for the synergistic effects of this compound is currently lacking, its known mechanisms of action align with those of compounds that have demonstrated synergy in anti-cancer and anti-inflammatory contexts. This guide provides the foundational knowledge and experimental framework necessary for researchers to systematically investigate the synergistic potential of this compound with other natural compounds. Such studies are warranted and could pave the way for novel, more effective combination therapies in the future.
References
- 1. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids Synergistically Enhance the Anti-Glioblastoma Effects of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synergistic Inhibition of Pro-Inflammatory Pathways by Ginger and Turmeric Extracts in RAW 264.7 Cells [frontiersin.org]
- 5. Study of the synergistic anti-inflammatory activity of Solanum xanthocarpum Schrad and Wendl and Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 4.4.1. Cytotoxic Activity (MTT Assay) [bio-protocol.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of Sargachromanol D in a Laboratory Setting
For Immediate Reference: Key Disposal and Safety Information
Core Principles of Sargachromanol D Waste Management
Due to the lack of specific hazard data, this compound should be handled as a potentially hazardous substance. The primary principle is to avoid disposal down the sanitary sewer. All waste containing this compound, including pure compound, solutions, and contaminated materials, should be collected and disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.
Data on this compound and Related Compounds
| Property | This compound | General Chromanol Derivatives |
| Source | Naturally occurring, isolated from marine algae (Sargassum genus)[1][2] | Natural and synthetic sources[3] |
| Known Biological Activity | Anti-inflammatory, antioxidant[1] | Antioxidant, various therapeutic activities[3][4] |
| Physical State | Likely solid at room temperature | Varies |
| Solubility | Estimated low water solubility[5] | Generally soluble in organic solvents[6][7] |
| Toxicity Data | Not readily available. Handle with caution. | Varies by specific compound. Some phenolic derivatives can be toxic[8] |
Experimental Protocols for Waste Disposal
The following step-by-step procedures should be followed for the disposal of this compound waste.
1. Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired pure this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated consumables such as weighing boats, pipette tips, and gloves should be placed in a designated, sealed plastic bag or container labeled "this compound Solid Waste."
-
-
Liquid Waste (Organic Solvents):
-
Solutions of this compound in organic solvents (e.g., acetone, ethanol, ethyl acetate) should be collected in a dedicated, properly labeled hazardous waste container.
-
The container label must clearly state "Hazardous Waste," list all chemical constituents (including this compound and the solvent), and their approximate concentrations.
-
Do not mix halogenated and non-halogenated solvent waste unless your institution's EHS guidelines permit it[9].
-
-
Liquid Waste (Aqueous Solutions):
-
While this compound has low water solubility, any aqueous suspensions or solutions from experimental procedures should be collected as hazardous aqueous waste.
-
Do not dispose of these down the drain. Collect in a labeled container specifying the contents.
-
2. Container Management and Labeling
-
Use only containers compatible with the chemical waste being collected.
-
Ensure all waste containers are securely sealed to prevent leaks or evaporation.
-
Label all containers clearly with "Hazardous Waste" and the full chemical names of the contents. Avoid using abbreviations.
3. Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials.
4. Arranging for Disposal
-
Once a waste container is full, or if waste has been stored for the maximum allowable time according to your institution's policy, contact your EHS office to arrange for pickup and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound waste management.
References
- 1. Buy this compound | 856414-53-4 [smolecule.com]
- 2. Sargassum - Wikipedia [en.wikipedia.org]
- 3. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromanol derivatives--a novel class of CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 856414-53-4 [thegoodscentscompany.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. mdpi.com [mdpi.com]
- 8. issa.int [issa.int]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
